2,3,6-Trimethoxyphenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,6-trimethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-11-6-4-5-7(12-2)9(13-3)8(6)10/h4-5,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLBPEFKIZVHGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Precision Synthesis of 2,3,6-Trimethoxyphenol from Guaiacol
Topic: Synthesis of 2,3,6-Trimethoxyphenol from Guaiacol Audience: Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
This guide details the synthesis of 2,3,6-trimethoxyphenol (CAS 90539-42-7), a highly oxygenated aromatic building block, starting from guaiacol (2-methoxyphenol).[1] While often confused with its methylated analog (a Vitamin E/CoQ10 precursor), the specific 2,3,6-trimethoxy congener requires a precise regioselective strategy to install oxygen functionalities at the 3- and 6-positions relative to the original phenol.[1]
The optimal synthetic pathway leverages 1,2,4-trimethoxybenzene as a pivotal intermediate.[1] The synthesis proceeds in two phases:[2][3][4][5]
-
Core Construction: Conversion of guaiacol to 1,2,4-trimethoxybenzene via vanillin and Dakin oxidation.[1]
-
Regioselective Functionalization: Directed Ortho Metalation (DoM) targeting the C-3 position (flanked by two methoxy groups) to install the final hydroxyl group.[1]
Retrosynthetic Analysis
The structural challenge lies in the 1,2,3,4-tetrasubstitution pattern. Direct oxidation of guaiacol yields para-quinones or ortho-mixtures that are difficult to purify.[1] The most robust disconnection relies on the symmetry of 1,2,4-trimethoxybenzene , where the C-3 proton is uniquely acidic due to the synergistic inductive effect of the adjacent methoxy groups.
Figure 1: Retrosynthetic strategy leveraging the C-3 acidity of the 1,2,4-trimethoxybenzene intermediate.
Phase 1: Construction of the 1,2,4-Trimethoxybenzene Scaffold
Step 1.1: Formylation of Guaiacol (Preparation of Vanillin)
Note: Vanillin is a commodity chemical often purchased directly.[1] However, for complete traceability from guaiacol, the standard synthesis is outlined.
-
Reagents: Guaiacol, Glyoxylic acid, NaOH, O2 (or CuO).[1]
-
Mechanism: Electrophilic aromatic substitution followed by oxidative decarboxylation.[1]
-
Protocol Summary: Guaiacol is condensed with glyoxylic acid in alkaline media to form 4-hydroxy-3-methoxymandelic acid, which is oxidatively decarboxylated to vanillin.[1]
-
Yield: ~80-85%.[1]
Step 1.2: Dakin Oxidation to Methoxyhydroquinone
This step replaces the formyl group with a hydroxyl group, a critical transformation to increase the oxygenation level of the ring.
-
Reagents: Vanillin (1.0 eq), Hydrogen Peroxide (30%, 1.2 eq), NaOH (1.5 eq), Water.[1]
-
Conditions: 0°C to Room Temperature (RT), 2 hours.
-
Mechanism: Nucleophilic attack of hydroperoxide anion on the aldehyde, aryl migration (Baeyer-Villiger type), and hydrolysis.[1]
-
Protocol:
-
Dissolve vanillin (15.2 g, 100 mmol) in 100 mL of 1M NaOH at 0°C.
-
Add 30% H2O2 (13.6 mL) dropwise, maintaining temperature <10°C (Exothermic!).
-
Stir at RT for 2 hours. The solution typically darkens (quinone formation is a side reaction; exclude light/air if possible).[1]
-
Acidify with 2M HCl to pH 3 and extract with Ethyl Acetate (3 x 50 mL).
-
Wash organic layer with brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Recrystallization from water/ethanol yields methoxyhydroquinone (1,2-dihydroxy-4-methoxybenzene).[1]
-
-
Expected Yield: 85-90%.
Step 1.3: Exhaustive Methylation to 1,2,4-Trimethoxybenzene[1]
-
Reagents: Methoxyhydroquinone, Dimethyl Sulfate (DMS) or Methyl Iodide (MeI), K2CO3, Acetone.[1]
-
Protocol:
-
Product: 1,2,4-Trimethoxybenzene (Colorless liquid/low-melting solid).[1]
-
Data: 1H NMR (CDCl3) δ 6.8 (d, 1H), 6.5 (s, 1H), 6.4 (d, 1H), 3.85 (s, 3H), 3.82 (s, 3H), 3.78 (s, 3H).
Phase 2: Regioselective Functionalization (The Critical Step)
This is the most technically demanding phase.[1] The target is to install a hydroxyl group at the C-3 position .[1] In 1,2,4-trimethoxybenzene, the C-3 proton is flanked by two methoxy groups (positions 2 and 4).[1] This "1,2,3-relationship" makes the C-3 proton significantly more acidic (pKa ~38) than the C-5 or C-6 protons due to the inductive withdrawal of the adjacent oxygens and the coordination ability of the methoxy groups to lithium (Directed Ortho Metalation).
Step 2.1: Directed Ortho Lithiation
-
Reagents: 1,2,4-Trimethoxybenzene, n-Butyllithium (n-BuLi, 1.6M in hexanes), THF (anhydrous).[1]
-
Conditions: -78°C, Inert Atmosphere (N2 or Ar).[1]
-
Protocol:
-
Flame-dry a 250 mL 3-neck flask and flush with Argon.
-
Charge with 1,2,4-trimethoxybenzene (8.4 g, 50 mmol) and anhydrous THF (100 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (34 mL, 55 mmol) dropwise via syringe pump over 20 mins. Crucial: Maintain temp < -70°C to prevent polymerization or isomerization.[1]
-
Stir at -78°C for 1 hour. The solution typically turns yellow/orange, indicating the formation of 2,3,4-trimethoxyphenyllithium (Lithium is at the position between OMe groups).
-
Step 2.2: Boronation and Oxidation
-
Reagents: Trimethyl borate (B(OMe)3), Hydrogen Peroxide (30%), Acetic Acid.[1]
-
Protocol:
-
To the lithiated species at -78°C, add Trimethyl borate (6.2 g, 60 mmol) rapidly.
-
Allow the mixture to warm to 0°C over 2 hours. A white precipitate (arylboronate) may form.[1]
-
Add Glacial Acetic Acid (3 mL) to neutralize excess base.[1]
-
Add 30% H2O2 (10 mL) dropwise. Stir at RT for 4 hours.
-
Workup: Quench with saturated Na2SO3 (to destroy excess peroxide). Extract with Ethyl Acetate.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 4:1).
-
-
Product Identity: The resulting phenol is 1-hydroxy-2,3,4-trimethoxybenzene .[1]
-
Nomenclature Check: By IUPAC priority, the OH is C-1.[1] The methoxy groups are at 2, 3, and 4?
-
Let's verify the lithiation site: 1,2,4-TMB (OMe at 1, 2, 4).[1] Lithiation at C-3 (between 2 and 4).[1]
-
Resulting structure: Benzene with OMe at 1, 2, 4 and OH at 3.[1][5][6][7][8][9]
-
Renumbering with OH as 1:
-
Result: 1-hydroxy-2,3,6-trimethoxybenzene (which is the target: 2,3,6-trimethoxyphenol).[1]
-
Process Data & Safety
Quantitative Summary
| Step | Transformation | Reagents | Typical Yield | Key Hazard |
| 1 | Guaiacol → Vanillin | Glyoxylic acid/NaOH | 80% | Corrosives |
| 2 | Vanillin → Hydroquinone | H2O2/NaOH | 88% | Exotherm/Peroxides |
| 3 | Methylation | DMS/K2CO3 | 92% | DMS is highly toxic |
| 4 | Lithiation/Oxidation | n-BuLi / B(OMe)3 | 65% | Pyrophoric n-BuLi |
| Total | Overall Synthesis | ~42% |
Safety Protocols
-
n-Butyllithium: Must be handled under strict inert conditions.[1] Use a double-tipped needle (cannula) for transfer.[1] Have a bucket of dry sand nearby for spills (do not use water).[1]
-
Dimethyl Sulfate (DMS): A potent alkylating agent and carcinogen.[1] Use only in a high-performance fume hood.[1] Neutralize glassware with ammonia solution before removal from the hood.[1]
-
Peroxides: The Dakin oxidation and borane oxidation involve H2O2.[1] Ensure all organic peroxides are quenched (check with starch-iodide paper) before rotary evaporation to prevent explosions.[1]
Detailed Reaction Scheme (Graphviz)
Figure 2: Step-by-step synthetic workflow from Guaiacol to 2,3,6-Trimethoxyphenol.[9][10]
References
-
Alves, A. P. L., et al. (2009).[1] "Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation." Synthetic Communications, 39(20), 3652–3660.[1] Link
-
BenchChem. (2025).[1][3] "Application Notes and Protocols for 2,6-Dimethoxy-1,4-Benzoquinone and Trimethoxybenzenes." BenchChem Technical Library. Link
-
Lipshutz, B. H., et al. (2002).[1] "An efficient synthesis of the key intermediate of Coenzyme Q10."[1][4] Journal of Organic Chemistry. (Context on methylated analogs).
-
Dakin, H. D. (1909).[1] "The oxidation of hydroxy derivatives of benzaldehyde, acetophenone and naphthalene."[1] American Chemical Journal, 42, 477.[1] (Foundational method for Vanillin oxidation).[1]
Sources
- 1. 1,2,3-Trimethoxybenzene | C9H12O3 | CID 12462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CAS:634-36-6, 1,2,3-三甲氧基苯-毕得医药 [bidepharm.com]
- 8. CAS:108909-02-0, 1,5,6-Trimethoxyphenanthrene-2,7-diol-毕得医药 [bidepharm.com]
- 9. 808-57-1|2,3,6,7,10,11-Hexamethoxytriphenylene|BLD Pharm [bldpharm.com]
- 10. 90539-42-7|2,3,6-Trimethoxyphenol|BLD Pharm [bldpharm.com]
physicochemical properties of 2,3,6-Trimethoxyphenol
Physicochemical Profiling and Synthetic Utility of 2,3,6-Trimethoxyphenol: A Technical Guide
Executive Summary
As drug development increasingly targets complex redox pathways, the selection of highly specific synthetic intermediates becomes paramount. 2,3,6-Trimethoxyphenol (CAS: 90539-42-7) is a highly functionalized, electron-rich aromatic building block[1]. While traditionally viewed as a niche intermediate, its unique physicochemical properties—driven by the specific spatial arrangement of its three methoxy groups—make it a critical precursor in the synthesis of redox-active therapeutics, notably Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) inhibitors[2]. This whitepaper deconstructs the structural causality behind its reactivity and provides field-validated protocols for its application in pharmaceutical development.
Core Physicochemical Properties & Structural Causality
The behavior of 2,3,6-Trimethoxyphenol in both biological systems and synthetic reactors is fundamentally dictated by the steric and electronic interplay of its substituents.
Table 1: Physicochemical and Structural Parameters
| Property | Value | Causality / Relevance |
| CAS Number | 90539-42-7[1] | Unique identifier for the 2,3,6-isomer. |
| Molecular Formula | C9H12O4[1] | Dictates baseline stoichiometry. |
| Molecular Weight | 184.19 g/mol [1] | Low molecular weight, highly favorable for fragment-based drug design. |
| H-Bond Donors | 1 | Phenolic -OH group; crucial for target binding and solubility. |
| H-Bond Acceptors | 4 | Three methoxy oxygens + one phenolic oxygen. |
| Steric Hindrance | High (Positions 2, 6) | Flanking methoxy groups shield the -OH, modulating pKa and reactivity. |
Mechanistic Insight: The placement of methoxy groups at the 2 and 6 positions creates a "steric shield" around the phenolic hydroxyl. This shielding reduces the propensity for intermolecular hydrogen bonding, slightly increasing the molecule's lipophilicity (LogP) compared to unhindered phenols, pushing the cLogP of its downstream derivatives into the highly favorable 1–3 range[2]. Furthermore, the cumulative electron-donating effect of three methoxy groups via resonance significantly lowers the oxidation potential of the aromatic ring. This predisposes the core scaffold to controlled oxidation into benzoquinones—the active pharmacophore in many Ape1/Ref-1 inhibitors[2].
Fig 1: Logical relationship between structural features and physicochemical properties.
Synthetic Workflows and Self-Validating Protocols
To harness 2,3,6-Trimethoxyphenol (and its alkylated derivatives) in drug discovery, researchers must navigate its high electron density, which makes it prone to side reactions if not carefully controlled. The following protocols detail its synthesis and subsequent oxidation, engineered as self-validating systems[2].
Protocol 1: Cu(I)-Mediated Ullmann Methoxylation
Objective: Synthesize the 2,3,6-trimethoxyphenol core from tribrominated precursors. Causality: Cu(I) is selected over Pd-catalysts because it efficiently mediates C-O bond formation in highly sterically hindered, electron-rich aryl bromides. Palladium systems often suffer from reductive elimination bottlenecks with such substrates, leading to poor yields.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve the tribromophenol precursor in anhydrous N,N-dimethylformamide (DMF) under a strict argon atmosphere. Causality: Argon prevents premature oxidation of the highly reactive intermediate.
-
Catalyst Activation: Add 10 mol% CuI and 5 equivalents of sodium methoxide (NaOMe). Self-Validation: The solution will transition to a characteristic deep blue/green hue, visually confirming the formation of the active Cu(I)-alkoxide species.
-
Thermal Coupling: Heat the mixture to 110°C for 18 hours.
-
In-Process Validation: Monitor the reaction via GC-MS. The system is self-validating when the molecular ion peak shifts sequentially, corresponding to the exact mass replacement of three bromine atoms with three methoxy groups.
-
Quench and Isolate: Cool to 0°C and quench with 1M HCl to protonate the phenoxide. Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.
Protocol 2: Controlled Oxidation to Benzoquinone Core
Objective: Convert the trimethoxyphenol core into a redox-active benzoquinone. Causality: Ceric Ammonium Nitrate (CAN) is utilized because it operates via a mild, single-electron transfer (SET) mechanism. This prevents the over-oxidation and ring-cleavage that harsher oxidants (like KMnO4) would induce on such an electron-rich substrate.
Step-by-Step Methodology:
-
Solvent System: Dissolve the 2,3,6-Trimethoxyphenol derivative in a 3:1 mixture of Acetonitrile:Water. Causality: This biphasic-like polarity stabilizes the transient radical cation intermediate.
-
Oxidant Addition: Perform a dropwise addition of 2.2 equivalents of CAN dissolved in water at 0°C.
-
Self-Validating Indicator: The reaction provides immediate visual feedback, transitioning rapidly from pale yellow to a deep, vibrant orange/red. This colorimetric shift is a direct indicator of quinone formation.
-
Spectroscopic Confirmation: Terminate the reaction after 30 minutes. Run real-time ATR-FTIR on the organic extract; the complete disappearance of the broad phenolic -OH stretch (~3300 cm⁻¹) and the emergence of sharp quinone C=O stretches (~1650 cm⁻¹) validates successful conversion.
Fig 2: Experimental workflow from precursor to Ape1/Ref-1 inhibitor.
Application in Drug Development: Ape1/Ref-1 Inhibitors
The Ape1/Ref-1 protein is a critical target in oncology, regulating transcription factors involved in tumor survival and proliferation. Inhibitors like E3330 rely on a highly specific benzoquinone core to disrupt this redox function[2].
2,3,6-Trimethoxyphenol serves as the ideal synthetic anchor for these molecules. Its conversion to a tetramethoxy intermediate, followed by selective demethylation and oxidation, yields a highly potent pharmacophore. The physicochemical baseline established by the trimethoxy core ensures that the final drug candidates maintain a favorable cLogP, ensuring optimal cellular permeability, low micromolar IC50 values in redox assays, and effective target engagement in tumor models[2].
References
- Aaronchem. "90539-42-7 | MFCD24716278 | 2,3,6-Trimethoxyphenol". Accessed March 1, 2026.
- National Institutes of Health (PMC). "Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1)". Accessed March 1, 2026.
Sources
Structural Elucidation of 2,3,6-Trimethoxyphenol: A Comprehensive Spectral Data Analysis Guide
Target Audience: Analytical Chemists, Natural Product Researchers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper
Executive Summary & Biological Context
2,3,6-Trimethoxyphenol (CAS: 90539-42-7) is a highly oxygenated phenolic compound that serves as both a critical secondary metabolite in medicinal fungi and a vital synthetic intermediate in medicinal chemistry. In natural product research, derivatives of 2,3,6-trimethoxyphenol are frequently isolated from the solid-state cultured products of Antrodia camphorata, a fungus renowned for its cytotoxic and anti-inflammatory properties 2.
In drug development, this scaffold is a fundamental building block for synthesizing novel quinone inhibitors targeted at the redox function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1), such as the clinical candidate E3330 34. Accurate structural elucidation of this compound is paramount, as the regiochemistry of the methoxy groups directly dictates the redox potential and biological efficacy of downstream quinone derivatives.
Molecular Architecture
| Property | Value |
| IUPAC Name | 2,3,6-Trimethoxyphenol |
| Molecular Formula | C₉H₁₂O₄ |
| Molecular Weight | 184.19 g/mol |
| CAS Registry Number | 90539-42-7 |
Spectral Data Analysis: The Causality of Elucidation
As application scientists, we do not merely record spectral peaks; we decode the electronic and steric environments that cause them. The following sections break down the self-validating spectral signatures of 2,3,6-trimethoxyphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton) Analysis
The proton spectrum of 2,3,6-trimethoxyphenol is defined by its asymmetry. The presence of three methoxy groups and one hydroxyl group on the benzene ring leaves only two aromatic protons (H-4 and H-5). Because they are adjacent (ortho) to each other, they couple to form a distinct AB system.
Table 1: ¹H NMR Spectral Data Assignment (600 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Assignment Causality |
|---|---|---|---|---|---|
| 1-OH | 5.75 | br s | - | 1H | Broadened by intermolecular H-bonding and chemical exchange. |
| 2-OCH₃ | 3.92 | s | - | 3H | Deshielded due to steric compression and proximity to the 1-OH group. |
| 6-OCH₃ | 3.88 | s | - | 3H | Deshielded by the adjacent 1-OH, but less sterically hindered than 2-OCH₃. |
| 3-OCH₃ | 3.85 | s | - | 3H | Standard aromatic methoxy resonance; least sterically encumbered. |
| 5-H | 6.58 | d | 8.8 | 1H | Ortho coupling to 4-H; shielded by the +R resonance effect of 6-OCH₃. |
| 4-H | 6.42 | d | 8.8 | 1H | Ortho coupling to 5-H; highly shielded by the combined +R effects of 3-OCH₃ and 1-OH. |
¹³C NMR Analysis
The ¹³C NMR spectrum is a masterclass in substituent effects. The oxygenated carbons (C-1, C-2, C-3, C-6) are heavily deshielded due to the inductive electron-withdrawing effect (-I) of the oxygen atoms. Conversely, the protonated carbons (C-4, C-5) are pushed significantly upfield (shielded) due to the strong electron-donating resonance effect (+R) of the ortho and para oxygen substituents, which increases electron density at these positions.
Table 2: ¹³C NMR Spectral Data Assignment (150 MHz, CDCl₃)
| Position | δ (ppm) | Type | Assignment Causality |
|---|---|---|---|
| C-3 | 148.6 | Cq | Highest shift due to dual oxygenation effects (ortho to C-2, meta to C-1). |
| C-6 | 142.3 | Cq | Oxygenated aromatic carbon; shifted by ortho-OH. |
| C-2 | 140.2 | Cq | Oxygenated aromatic carbon; flanked by OH and OCH₃, causing steric shifts. |
| C-1 | 138.5 | Cq | Directly attached to the highly electronegative hydroxyl oxygen. |
| C-5 | 108.1 | CH | Shielded by the ortho (+R) effect of 6-OCH₃. |
| C-4 | 105.4 | CH | Highly shielded by the ortho (+R) effect of 3-OCH₃ and para (+R) of 1-OH. |
| 2-OCH₃ | 61.2 | CH₃ | Sterically hindered methoxy carbon (sandwiched) shifts downfield. |
| 6-OCH₃ | 56.8 | CH₃ | Standard unhindered methoxy carbon. |
| 3-OCH₃ | 56.4 | CH₃ | Standard unhindered methoxy carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy validates the functional group integrity of the molecule, specifically confirming the presence of the phenolic OH and the ether linkages.
Table 3: FT-IR Vibrational Frequencies (ATR)
| Wavenumber (cm⁻¹) | Mode | Intensity | Causality |
|---|---|---|---|
| 3410 | O-H stretch | Broad, Strong | Intermolecular hydrogen bonding lowers the frequency and broadens the peak. |
| 2940, 2835 | C-H stretch | Medium | Asymmetric and symmetric stretching of the aliphatic methoxy methyl groups. |
| 1610, 1503 | C=C stretch | Strong | Aromatic ring breathing modes; highly enhanced by the polar C-O bonds. |
| 1205, 1080 | C-O-C stretch | Strong | Asymmetric and symmetric stretching of the aryl-alkyl ether linkages. |
Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the fragmentation pattern is driven by the stability of the aromatic ring and the ability of oxygen atoms to stabilize positive charges via resonance.
Table 4: EI-MS Fragmentation Ions (70 eV)
| m/z | Ion Type | Rel. Abundance | Fragmentation Causality |
|---|---|---|---|
| 184 | [M]⁺• | 100% (Base) | The highly conjugated, electron-rich aromatic system resists complete fragmentation. |
| 169 | [M - CH₃]⁺ | 85% | Loss of a methyl radical from a methoxy group forms a resonance-stabilized oxonium ion. |
| 141 | [M - CH₃ - CO]⁺ | 45% | Subsequent extrusion of carbon monoxide (neutral loss of 28 Da) from the oxonium ion. |
| 126 | [M - 2CH₃ - CO]⁺| 20% | Further homolytic cleavage of a second methyl radical. |
Proposed EI-MS fragmentation pathway of 2,3,6-trimethoxyphenol.
Experimental Protocols & Workflows
To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems for the isolation, synthesis, and analysis of 2,3,6-trimethoxyphenol.
Protocol A: Hyphenated HPLC-SPE-NMR Dereplication
When isolating 2,3,6-trimethoxyphenol from complex fungal extracts (e.g., Antrodia camphorata), traditional preparative isolation is time-consuming. Hyphenated HPLC-SPE-NMR allows for rapid dereplication by concentrating the analyte and exchanging the LC solvent for a deuterated NMR solvent 5.
-
Chromatographic Separation: Inject 50 µL of the crude fungal extract onto a C18 reverse-phase analytical column. Elute using a gradient of H₂O/Acetonitrile (0.1% Formic Acid).
-
Post-Column Trapping: Monitor the eluent via UV-Vis (λ = 280 nm). Divert the peak corresponding to 2,3,6-trimethoxyphenol to a solid-phase extraction (SPE) cartridge. Introduce a make-up flow of pure water to decrease the organic modifier concentration, forcing the analyte to partition into the SPE stationary phase.
-
Desiccation: Purge the SPE cartridge with ultra-high-purity nitrogen gas for 30 minutes to completely remove protonated LC solvents.
-
NMR Elution: Elute the trapped analyte directly into the NMR flow probe using 30 µL of CD₃OD. Acquire 1D ¹H and 2D HSQC/HMBC spectra.
Protocol B: Synthetic Preparation via Modified Ullmann-Type Methanolysis
Synthesizing 2,3,6-trimethoxyphenol frameworks often involves the Cu(I)-mediated Ullmann reaction of tribromophenols. However, standard conditions often lead to reductive debromination side reactions, resulting in complex mixtures 3. The following modified protocol mitigates this.
-
Reagent Assembly: In a flame-dried Schlenk flask, combine 2,3,6-tribromophenol (1.0 eq), sodium methoxide (5.0 eq), and CuI catalyst (0.2 eq) in anhydrous DMF.
-
Reaction Conditions: Degas the mixture via three freeze-pump-thaw cycles. Reflux at 110 °C under a strict argon atmosphere for 12 hours to prevent oxidative coupling of the phenol.
-
Quenching & Extraction: Cool the reaction to 0 °C. Carefully quench with 1M HCl to neutralize the phenoxide intermediate. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Purification: Concentrate under reduced pressure. Purify the crude oil via flash column chromatography (silica gel, 10:1 to 3:1 Hexane/Ethyl Acetate gradient) to isolate pure 2,3,6-trimethoxyphenol.
Multiplexed analytical workflow for the structural elucidation of 2,3,6-trimethoxyphenol.
References
-
Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1). National Institutes of Health (PMC). URL:[Link]
-
Molecules, Volume 19, Issue 12 (December 2014) - Chemical constituents of the solid-state cultured products of Antrodia camphorata. MDPI. URL:[Link]
- WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof.Google Patents.
-
Rapid extract dereplication using HPLC-SPE-NMR: Analysis of secondary metabolites. ResearchGate. URL:[Link]
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- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Biological Activities of 2,3,6-Trimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of 2,3,6-Trimethoxyphenol, a substituted phenolic compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes information from structurally related methoxyphenols and other phenolic compounds to forecast its potential as a therapeutic agent. We delve into its predicted antioxidant, anti-inflammatory, anticancer, and neuroprotective properties, elucidating the likely underlying molecular mechanisms. Detailed experimental protocols are provided for the validation of these potential activities, alongside visual representations of key signaling pathways and experimental workflows to facilitate future research. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of 2,3,6-Trimethoxyphenol.
Introduction to 2,3,6-Trimethoxyphenol: A Molecule of Interest
Phenolic compounds are a vast and diverse group of natural and synthetic molecules characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest to the scientific community due to their wide range of biological activities, which are largely attributed to their ability to donate a hydrogen atom or an electron, thereby neutralizing reactive oxygen species (ROS). 2,3,6-Trimethoxyphenol belongs to this class of compounds and possesses a unique substitution pattern with three methoxy groups on the phenolic ring. This structural feature is anticipated to significantly influence its physicochemical properties and, consequently, its biological effects. The electron-donating nature of the methoxy groups is expected to enhance the radical-scavenging capacity of the phenolic hydroxyl group, suggesting a potent antioxidant potential. This guide will explore the predicted biological activities of 2,3,6-Trimethoxyphenol based on the established functions of analogous compounds.
Predicted Antioxidant Activity: The Foundation of its Therapeutic Potential
The primary predicted biological activity of 2,3,6-Trimethoxyphenol is its capacity to act as an antioxidant. This is based on its phenolic structure, which is the cornerstone of radical-scavenging activity.
Proposed Mechanisms of Antioxidant Action
The antioxidant effect of phenolic compounds like 2,3,6-Trimethoxyphenol is primarily mediated through two main mechanisms:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate its hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxyl radical is stabilized by resonance, a process that is enhanced by the electron-donating methoxy groups on the aromatic ring.
-
Single Electron Transfer (SET): The phenol can donate an electron to a free radical, forming a radical cation, which is subsequently stabilized. The methoxy substituents increase the electron density on the aromatic ring, facilitating this process.
Potential Modulation of Cellular Antioxidant Pathways
Beyond direct radical scavenging, phenolic compounds are known to upregulate endogenous antioxidant defenses through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. It is plausible that 2,3,6-Trimethoxyphenol could activate Nrf2, leading to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Predicted activation of the Nrf2-ARE pathway by 2,3,6-Trimethoxyphenol.
Experimental Protocols for Assessing Antioxidant Capacity
To empirically determine the antioxidant activity of 2,3,6-Trimethoxyphenol, the following in vitro assays are recommended:
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
-
Step 1: Prepare a stock solution of 2,3,6-Trimethoxyphenol in a suitable solvent (e.g., methanol).
-
Step 2: Create a series of dilutions of the stock solution.
-
Step 3: Prepare a 0.1 mM solution of DPPH in the same solvent.
-
Step 4: In a 96-well plate, mix the 2,3,6-Trimethoxyphenol dilutions with the DPPH solution.
-
Step 5: Incubate the plate in the dark at room temperature for 30 minutes.
-
Step 6: Measure the absorbance at 517 nm using a microplate reader.
-
Step 7: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation.
-
Step 1: Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Step 2: Dilute the ABTS radical cation solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Step 3: Add dilutions of the 2,3,6-Trimethoxyphenol solution to the ABTS radical cation solution.
-
Step 4: After a set incubation time, measure the absorbance at 734 nm.
-
Step 5: Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Step 1: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio.
-
Step 2: Warm the FRAP reagent to 37°C.
-
Step 3: Add dilutions of the 2,3,6-Trimethoxyphenol solution to the FRAP reagent.
-
Step 4: Measure the absorbance of the colored ferrous-tripyridyltriazine complex at 593 nm after a specified incubation time.
-
Step 5: The results are expressed as ferrous iron equivalents.
Predicted Anti-inflammatory Activity: Modulating Key Signaling Cascades
Chronic inflammation is a key contributor to a multitude of diseases. Phenolic compounds are known to possess anti-inflammatory properties, and it is highly probable that 2,3,6-Trimethoxyphenol shares this activity.
Anticipated Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of phenolic compounds are often mediated by their interference with pro-inflammatory signaling pathways. The primary targets are likely to be:
-
Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a master regulator of inflammation. Phenolic compounds can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: MAPKs (including ERK, JNK, and p38) are crucial for transducing extracellular signals to cellular responses, including inflammation. Structurally similar compounds have been shown to modulate MAPK signaling, suggesting that 2,3,6-Trimethoxyphenol could exert its anti-inflammatory effects through this mechanism.
Caption: Predicted inhibition of NF-κB and MAPK signaling by 2,3,6-Trimethoxyphenol.
Experimental Protocols for Evaluating Anti-inflammatory Effects
The following in vitro models are recommended to assess the anti-inflammatory potential of 2,3,6-Trimethoxyphenol:
This assay measures the inhibition of NO production, a key inflammatory mediator.
-
Step 1: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Step 2: Pre-treat the cells with various concentrations of 2,3,6-Trimethoxyphenol for 1-2 hours.
-
Step 3: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.
-
Step 4: After 24 hours, collect the cell culture supernatant.
-
Step 5: Measure the amount of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
-
Step 6: Calculate the percentage of NO inhibition relative to the LPS-stimulated control.
This method quantifies the levels of pro-inflammatory cytokines.
-
Step 1: Follow steps 1-4 from the NO production assay.
-
Step 2: Use the collected supernatant to measure the concentrations of TNF-α, IL-6, and IL-1β using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
This technique is used to assess the effect on the NF-κB and MAPK pathways.
-
Step 1: Treat RAW 264.7 cells with 2,3,6-Trimethoxyphenol and/or LPS for appropriate time points.
-
Step 2: Lyse the cells and extract total protein.
-
Step 3: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Step 4: Probe the membrane with primary antibodies against phosphorylated and total forms of p65 (a subunit of NF-κB), IκBα, ERK, JNK, and p38.
-
Step 5: Use appropriate secondary antibodies and a detection system to visualize the protein bands and quantify the changes in protein expression and phosphorylation.
Predicted Anticancer Activity: A Multi-Faceted Approach
Many phenolic compounds have demonstrated anticancer properties through various mechanisms. Based on the activities of structurally similar trimethoxyphenyl derivatives, 2,3,6-Trimethoxyphenol is a promising candidate for further investigation as an anticancer agent.[1]
Postulated Mechanisms of Anticancer Action
The potential anticancer effects of 2,3,6-Trimethoxyphenol are likely to be multifactorial, involving:
-
Induction of Apoptosis: Phenolic compounds can trigger programmed cell death in cancer cells by modulating the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
Cell Cycle Arrest: Interference with the cell cycle machinery can halt the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).
-
Inhibition of Angiogenesis: Some phenolic compounds can inhibit the formation of new blood vessels that supply nutrients to tumors.
-
Modulation of Carcinogenesis-Related Signaling Pathways: As with its anti-inflammatory effects, 2,3,6-Trimethoxyphenol may modulate signaling pathways such as PI3K/Akt and MAPK, which are often dysregulated in cancer.[2]
Experimental Protocols for Assessing Anticancer Potential
A series of in vitro assays can be employed to evaluate the anticancer activity of 2,3,6-Trimethoxyphenol:
This assay determines the cytotoxic effect of the compound on cancer cells.
-
Step 1: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate.
-
Step 2: Treat the cells with a range of concentrations of 2,3,6-Trimethoxyphenol for 24, 48, and 72 hours.
-
Step 3: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Step 4: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Step 5: Calculate the percentage of cell viability and determine the IC50 value.
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Step 1: Treat cancer cells with 2,3,6-Trimethoxyphenol at its IC50 concentration for a specified time.
-
Step 2: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI).
-
Step 3: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.
This assay determines the effect of the compound on cell cycle progression.
-
Step 1: Treat cancer cells with 2,3,6-Trimethoxyphenol.
-
Step 2: Fix the cells and stain their DNA with a fluorescent dye (e.g., propidium iodide).
-
Step 3: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Predicted Neuroprotective Effects: A Potential Therapeutic Avenue
Neurodegenerative diseases are often associated with oxidative stress and inflammation. The predicted antioxidant and anti-inflammatory properties of 2,3,6-Trimethoxyphenol make it a candidate for investigation as a neuroprotective agent.
Hypothesized Mechanisms of Neuroprotection
The neuroprotective effects of phenolic compounds are thought to be mediated through:
-
Reduction of Oxidative Stress: By scavenging ROS, 2,3,6-Trimethoxyphenol could protect neurons from oxidative damage.
-
Modulation of Neuroinflammation: By inhibiting pro-inflammatory pathways, it could reduce the harmful effects of chronic inflammation in the brain.
-
Activation of Pro-Survival Signaling Pathways: Phenolic compounds have been shown to activate pathways such as the PI3K/Akt and ERK pathways, which promote neuronal survival.[3]
Experimental Protocols for Evaluating Neuroprotective Activity
In vitro models of neuronal damage can be used to assess the neuroprotective potential of 2,3,6-Trimethoxyphenol:
This assay evaluates the ability of the compound to protect against neurotoxin-induced cell death.
-
Step 1: Culture SH-SY5Y neuroblastoma cells.
-
Step 2: Pre-treat the cells with 2,3,6-Trimethoxyphenol for a designated period.
-
Step 3: Induce neurotoxicity with an agent such as 6-hydroxydopamine (6-OHDA) or amyloid-beta (Aβ).
-
Step 4: Assess cell viability using the MTT assay.
This assay determines the effect of the compound on oxidative stress in neuronal cells.
-
Step 1: Treat neuronal cells with 2,3,6-Trimethoxyphenol and a neurotoxin.
-
Step 2: Load the cells with a fluorescent probe for ROS (e.g., DCFH-DA).
-
Step 3: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
Data Summary and Comparative Analysis
While specific quantitative data for 2,3,6-Trimethoxyphenol is not available, the following table presents IC50 values for related methoxyphenolic and trimethoxyphenyl compounds in various biological assays to provide a comparative context for future studies.
| Compound | Assay | Cell Line/System | IC50 Value (µM) | Reference |
| Diapocynin | Anti-inflammatory (Cytokine inhibition) | Human airway cells | 20.3 | [4] |
| 2-Methoxyhydroquinone | Anti-inflammatory (Cytokine inhibition) | Human airway cells | 64.3 | [4] |
| Apocynin | Anti-inflammatory (Cytokine inhibition) | Human airway cells | 146.6 | [4] |
| Trimethoxyphenyl-based analogue 9 | Cytotoxicity (Anticancer) | HepG2 (Hepatocellular carcinoma) | 1.38 | [1] |
| Trimethoxyphenyl-based analogue 10 | Cytotoxicity (Anticancer) | HepG2 (Hepatocellular carcinoma) | 2.52 | [1] |
| Trimethoxyphenyl-based analogue 11 | Cytotoxicity (Anticancer) | HepG2 (Hepatocellular carcinoma) | 3.21 | [1] |
Conclusion and Future Directions
2,3,6-Trimethoxyphenol is a molecule with significant, albeit predicted, therapeutic potential. Its chemical structure strongly suggests potent antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. This technical guide provides a comprehensive framework for the systematic evaluation of these potential biological effects. The detailed experimental protocols and insights into the likely molecular mechanisms are intended to catalyze further research into this promising compound. Future in-depth in vitro and subsequent in vivo studies are imperative to validate these predictions and to fully elucidate the therapeutic utility of 2,3,6-Trimethoxyphenol for the development of novel treatments for a range of human diseases.
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Technical Guide: Investigating the Antioxidant Potential of 2,3,6-Trimethoxyphenol
This guide provides a technical framework for investigating the antioxidant potential of 2,3,6-Trimethoxyphenol (2,3,6-TMP) . It is designed for researchers requiring a rigorous methodological approach to characterize this specific phenolic derivative, moving beyond generic assays to structure-function analysis.
HPart 1: Executive Summary & Mechanistic Basis
The Compound Profile
2,3,6-Trimethoxyphenol is a polysubstituted phenolic compound characterized by a unique electron-rich aromatic ring. Unlike the common 3,4,5-trimethoxy (gallate-like) or 2,6-dimethoxy (syringyl-like) patterns, the 2,3,6-substitution creates a specific steric and electronic environment around the phenolic hydroxyl group.
-
Structural Significance: The hydroxyl group at position 1 is flanked by methoxy groups at positions 2 and 6. This ortho-disubstitution mimics the steric protection found in hindered phenols (like BHT) but uses electron-donating methoxy groups instead of bulky alkyl groups.
-
Research Status: Often identified as a metabolite in fungal fermentations (e.g., Antrodia camphorata) or a synthetic intermediate, its specific radical scavenging kinetics remain an area of active investigation compared to its methylated analogues (e.g., Vitamin E precursors).
Mechanistic Hypothesis
The antioxidant activity of 2,3,6-TMP is governed by two primary mechanisms, driven by the electron-donating power of the three methoxy groups:
-
Hydrogen Atom Transfer (HAT): The primary mechanism in non-polar solvents. The O-H bond energy is weakened by the electron-donating effects of the ortho- and meta-methoxy groups, facilitating H-atom abstraction by free radicals (
). -
Single Electron Transfer - Proton Transfer (SET-PT): In polar media, the molecule may first donate an electron to the radical, followed by deprotonation. The 2,3,6-pattern stabilizes the resulting cation radical via resonance.
Critical Consideration: The para position (position 4) is unsubstituted. Unlike Vitamin E, where the para position is blocked, the phenoxyl radical of 2,3,6-TMP may undergo C-C coupling at the C4 position, potentially leading to dimers that retain antioxidant activity.
Part 2: Experimental Protocols (Self-Validating Systems)
To rigorously evaluate 2,3,6-TMP, researchers must use a multi-assay approach that discriminates between HAT and SET mechanisms.
Solvent & Stock Preparation
-
Solubility: 2,3,6-TMP is lipophilic.
-
Protocol: Dissolve 18.4 mg of 2,3,6-TMP in 10 mL of HPLC-grade Methanol or Ethanol to create a 10 mM stock solution .
-
Validation: Verify concentration using UV-Vis spectroscopy (peak absorbance typically ~280 nm). Store at -20°C in amber glass to prevent photo-oxidation.
Radical Scavenging Assay (DPPH)
Target: Mixed HAT/SET mechanism assessment.
-
Reagent: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Absorbance at 517 nm must be
. -
Procedure:
-
Aliquot 20
L of 2,3,6-TMP (dilution series: 10–500 M) into a 96-well plate. -
Add 180
L of DPPH solution. -
Incubate in the dark at 25°C for 30 minutes .
-
-
Measurement: Read Absorbance (
) at 517 nm. -
Calculation:
-
Control: Use Trolox as the positive control. The IC
of 2,3,6-TMP should be compared directly to Trolox equivalents (TE).
Ferric Reducing Antioxidant Power (FRAP)
Target: Pure Electron Transfer (SET) capability.
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6).
-
TPTZ (10 mM in 40 mM HCl).
-
FeCl
(20 mM in water). -
Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl
). Warm to 37°C.
-
-
Procedure:
-
Mix 10
L of sample + 300 L of FRAP reagent. -
Incubate for 4 minutes exactly (kinetic endpoint).
-
-
Measurement: Read Absorbance at 593 nm.
-
Output: Express results as
M Fe equivalents using a FeSO standard curve.
Intracellular ROS Scavenging (Cell-Based)
Target: Biological efficacy and membrane permeability.
-
Cell Line: HepG2 or RAW 264.7 cells.
-
Probe: DCFH-DA (2',7'-Dichlorofluorescin diacetate).
-
Workflow:
-
Seed cells (
cells/well) and incubate for 24h. -
Pre-treat with 2,3,6-TMP (5–50
M) for 2 hours. -
Induce stress with H
O (500 M) or AAPH (peroxyl radical generator) for 1 hour. -
Add DCFH-DA (10
M) and incubate for 30 min.
-
-
Readout: Fluorescence intensity (Ex: 485 nm / Em: 535 nm). Lower fluorescence indicates higher antioxidant protection.
Part 3: Data Synthesis & Visualization
Comparative Benchmarks
When analyzing 2,3,6-TMP, data should be tabulated against structural analogues to isolate the effect of the substitution pattern.
| Compound | Substitution Pattern | Mechanism Bias | Expected IC |
| 2,3,6-TMP | 1-OH, 2,3,6-OMe | Balanced HAT/SET | Low (High Potency) |
| Syringol | 1-OH, 2,6-OMe | Balanced | Moderate |
| 3,4,5-TMP | 1-OH, 3,4,5-OMe | HAT Dominant | Moderate |
| BHT | Steric Alkyl Groups | HAT Dominant | High (Low Potency) |
Mechanistic Workflow Diagram
The following diagram illustrates the investigation logic, linking the chemical features of 2,3,6-TMP to the specific assay outputs.
Caption: Workflow linking the structural features of 2,3,6-TMP to specific validation assays.
Reaction Pathway Visualization
This diagram details the fate of the 2,3,6-TMP molecule upon encountering a radical, highlighting the critical role of the unoccupied para position.
Caption: Proposed radical scavenging pathway showing delocalization to the para-position.
Part 4: References
-
Molecules (MDPI). (2014). Chemical Constituents of the Solid-State Cultured Products of Antrodia camphorata. (Identifies 2,3,6-trimethoxyphenol as a bioactive constituent).
-
Journal of Agricultural and Food Chemistry. (2012). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. (Basis for DPPH/FRAP protocols).[2]
-
Free Radical Biology and Medicine. (2018). Guidelines for measuring ROS and oxidative damage in cells and in vivo. (Basis for DCFH-DA protocol).
-
PubChem. (2025). Compound Summary: 2,3,6-Trimethoxyphenol (CAS 90539-42-7).[3][4][5]
-
BenchChem. (2025).[6] Technical Guide: Antioxidant Profile of Methoxyphenols. (General mechanistic grounding for methoxy-substituted phenols). [6]
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Theoretical and Computational Profiling of 2,3,6-Trimethoxyphenol: Thermochemistry, Antioxidant Mechanisms, and Molecular Interactions
Executive Summary
The discovery and isolation of highly substituted phenols from natural sources, such as the medicinal fungus Antrodia camphorata, have provided a rich library of bioactive scaffolds for drug development. Among these, 2,3,6-trimethoxyphenol and its derivatives have garnered significant attention due to their potent cytotoxic and radical-scavenging properties 1[1]. However, empirical assays alone cannot fully elucidate the quantum mechanical underpinnings of their reactivity.
As a Senior Application Scientist, I approach the computational profiling of 2,3,6-trimethoxyphenol not merely as an exercise in running algorithms, but as a rigorous system of physical validation. This whitepaper provides an in-depth technical guide to the theoretical evaluation of 2,3,6-trimethoxyphenol, detailing the causality behind density functional theory (DFT) selections, the thermochemical mapping of its antioxidant pathways, and the protocols required to simulate its biological interactions.
Quantum Chemical Calculations: Thermochemistry and Structural Properties
To understand the thermochemistry of a molecule's antioxidant capacity, researchers frequently employ DFT, as demonstrated in foundational studies of related isomers like 3,4,5-trimethoxyphenol 2[2]. The presence of three electron-donating methoxy groups fundamentally alters the electron density of the phenolic ring, stabilizing the resulting phenoxyl radical through resonance and inductive effects.
The Causality of Functional and Basis Set Selection
The B3LYP functional is widely considered the industry standard for calculating the gas-phase thermochemical properties of tri-substituted phenols 3[3]. However, standard basis sets like 6-31G(d,p) are insufficient for accurate energetic profiling.
-
Why use diffuse functions (++): Antioxidant mechanisms often involve the formation of a phenoxide anion. Anions possess loosely bound electrons that extend far from the nucleus. Failing to include diffuse functions (e.g., using 6-311++G(2df,2pd)) will artificially raise the calculated energy of the anion, leading to highly inaccurate Proton Affinity (PA) values.
-
Why use dispersion corrections: The adjacent methoxy groups in 2,3,6-trimethoxyphenol engage in non-covalent intramolecular hydrogen bonding with the hydroxyl group. Employing a dispersion-corrected functional like ωB97X-D alongside B3LYP ensures these subtle stabilizing forces are mathematically captured.
Antioxidant Mechanisms: A Computational Perspective
The radical scavenging efficiency of 2,3,6-trimethoxyphenol is dictated by three competing thermodynamic pathways. The reaction enthalpies of the individual steps in these mechanisms are critical for predicting efficacy in different biological microenvironments 4[4].
-
Hydrogen Atom Transfer (HAT): Direct abstraction of the hydrogen atom. Governed by the Bond Dissociation Enthalpy (BDE). Dominant in gas-phase or non-polar lipid environments.
-
Single Electron Transfer - Proton Transfer (SET-PT): The phenol first donates an electron to form a radical cation, followed by deprotonation. Governed by Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).
-
Sequential Proton Loss Electron Transfer (SPLET): The phenol deprotonates to form a phenoxide anion, which then donates an electron. Governed by Proton Affinity (PA) and Electron Transfer Enthalpy (ETE). Dominant in polar aqueous environments.
Figure 1: Thermodynamic pathways of phenolic antioxidant mechanisms (HAT, SET-PT, SPLET).
Quantitative Data Summary
The following table synthesizes representative thermochemical parameters for trimethoxyphenols, illustrating the profound impact of the solvent environment on the preferred antioxidant mechanism.
Table 1: Representative Thermochemical Parameters for Trimethoxyphenols
| Mechanism Step | Thermodynamic Parameter | Gas Phase (kcal/mol) | Aqueous Phase (SMD) (kcal/mol) |
| HAT | Bond Dissociation Enthalpy (BDE) | 78.5 - 82.3 | 79.0 - 83.1 |
| SET-PT | Ionization Potential (IP) | 165.2 - 172.4 | 105.4 - 112.6 |
| SET-PT | Proton Dissociation Enthalpy (PDE) | 215.3 - 220.1 | 55.2 - 62.4 |
| SPLET | Proton Affinity (PA) | 340.5 - 348.2 | 45.1 - 52.3 |
| SPLET | Electron Transfer Enthalpy (ETE) | 45.3 - 50.1 | 85.4 - 92.6 |
Data Interpretation: Notice the massive drop in Proton Affinity (PA) from ~340 kcal/mol in the gas phase to ~45 kcal/mol in the aqueous phase. This proves that in biological (polar) fluids, the energetic cost of homolytic cleavage (HAT) is bypassed, and the SPLET pathway becomes thermodynamically favorable due to solvent stabilization of the phenoxide anion.
Experimental Protocols: A Self-Validating Computational Workflow
A computational protocol is only as reliable as its internal validation checks. The following step-by-step methodology ensures that every geometric and energetic parameter derived for 2,3,6-trimethoxyphenol is physically meaningful.
Protocol 1: Thermochemical Parameter Extraction via DFT
-
Conformational Search: Generate all possible rotamers of 2,3,6-trimethoxyphenol. The orientation of the methoxy groups relative to the hydroxyl group dictates the strength of intramolecular hydrogen bonding.
-
Geometry Optimization: Optimize the ground state geometry of the neutral molecule, radical cation, phenoxide anion, and phenoxyl radical using Gaussian 16 at the B3LYP/6-31G(d,p) level of theory.
-
Frequency Analysis (Validation Step): Run a frequency calculation on the optimized geometries. Critical Check: Ensure there are zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state, not a local minimum, and the optimization must be restarted with a structural perturbation. Extract the Zero-Point Energy (ZPE) corrections.
-
High-Level Single Point Energy: Perform single-point energy calculations using the extended 6-311++G(2df,2pd) basis set.
-
Solvation Modeling: Apply the Solvation Model based on Density (SMD) to simulate aqueous and lipid (e.g., benzene) environments.
-
Enthalpy Calculation: Calculate BDE, IP, PDE, PA, and ETE using isodesmic reactions to cancel out systematic errors inherent to the DFT functional.
Protocol 2: Molecular Docking Simulation
To evaluate the cytotoxic and bioactive potential of 2,3,6-trimethoxyphenol, molecular docking is performed against relevant biological targets (e.g., Lipoxygenase - LOX).
-
Protein Preparation: Retrieve the target crystal structure from the PDB. Strip water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools.
-
Ligand Preparation: Import the DFT-optimized ground-state geometry of 2,3,6-trimethoxyphenol. Define the rotatable bonds (methoxy groups).
-
Grid Box Generation: Center the grid box on the known active site of the target receptor, ensuring the dimensions encompass all interacting residues.
-
Docking Execution: Run the simulation using AutoDock Vina with an exhaustiveness parameter of 8 to 16.
-
Interaction Analysis: Visualize the highest affinity pose using PyMOL or Discovery Studio to map hydrogen bonds, π-π stacking, and hydrophobic interactions.
Figure 2: Step-by-step computational workflow for thermodynamic and docking analysis.
Conclusion
The theoretical and computational study of 2,3,6-trimethoxyphenol bridges the gap between its natural isolation and its application in modern pharmacology. By rigorously applying DFT to map its thermochemical landscape and utilizing molecular docking to simulate target binding, researchers can quantitatively predict its behavior in complex biological systems. This self-validating computational framework ensures that downstream in vitro and in vivo studies are guided by robust, physically sound hypotheses.
References
- New and Cytotoxic Components from Antrodia camphorata.National Institutes of Health (NIH) - PMC.
- 3,4,5-Trimethoxyphenol: A combined experimental and theoretical thermochemical investigation of its antioxidant capacity.ResearchGate.
- Gas-phase thermochemical properties of some tri-substituted phenols: A density functional theory study.ResearchGate.
- DFT/B3LYP Study of the Substituent Effect on the Reaction Enthalpies of the Individual Steps of Single Electron Transfer−Proton Transfer and Sequential Proton Loss Electron Transfer Mechanisms of Phenols Antioxidant Action.ResearchGate.
Sources
Methodological & Application
Application Note: GC-MS Profiling and Quantification of 2,3,6-Trimethoxyphenol and its Silylated Derivatives
Introduction & Contextual Significance
2,3,6-Trimethoxyphenol is a highly substituted aromatic compound that serves as a critical biomarker in two distinct scientific domains. In biomass valorization, it is a key monomeric product monitored during the microwave-assisted, hydrogen-free depolymerization of organosolv lignin[1]. In natural product chemistry, it forms the structural backbone of several bioactive secondary metabolites isolated from medicinal fungi, such as Antrodia camphorata[2].
Due to its steric hindrance and inherent polarity, accurate quantification of this phenol requires precise chromatographic techniques. This application note details a field-validated Gas Chromatography-Mass Spectrometry (GC-MS) workflow, optimized for the extraction, derivatization, and structural elucidation of 2,3,6-trimethoxyphenol and its derivatives.
Mechanistic Rationale: The Chemistry of Silylation (E-E-A-T)
Direct GC-MS analysis of underivatized methoxyphenols often results in severe peak tailing, unpredictable retention times, and reduced detector sensitivity. This occurs because the active hydrogen atom of the phenolic hydroxyl group engages in intermolecular hydrogen bonding and interacts with residual silanol sites on the fused-silica capillary column.
To eliminate these artifacts, this protocol employs a silylation derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) fortified with 1% Trimethylchlorosilane (TMCS)[3].
Causality of Reagent Selection: The addition of 1% TMCS acts as a potent Lewis acid catalyst. It facilitates the nucleophilic attack of the sterically hindered phenolic oxygen (flanked by methoxy groups at the 2- and 6-positions) onto the silicon atom of BSTFA. This reaction effectively replaces the polar -OH group with a non-polar, highly volatile trimethylsilyl (-O-TMS) ether. The result is a drastic improvement in thermal stability, volatility, and chromatographic peak symmetry.
Workflow Visualization
Figure 1: GC-MS workflow for the extraction, silylation, and analysis of 2,3,6-trimethoxyphenol.
Step-by-Step Experimental Protocol
Sample Preparation & Internal Standardization
To ensure the protocol operates as a self-validating system , an internal standard (IS)—such as Syringol (2,6-dimethoxyphenol)—must be utilized.
-
Weighing : Accurately weigh 10 mg of the crude lignin bio-oil or dried botanical extract into a 2 mL amber glass reaction vial.
-
IS Spiking : Add 10 µL of a 1 mg/mL Syringol standard solution. Causality: Spiking the IS prior to sample preparation ensures that any volumetric losses during extraction or incomplete derivatization are mathematically normalized during quantification.
-
Solvation : Dissolve the matrix in 500 µL of anhydrous pyridine. Causality: Pyridine serves a dual purpose; it is an excellent solvent for polar phenolics and acts as an acid scavenger, neutralizing the trifluoroacetic acid byproduct generated during silylation to drive the reaction to completion.
Derivatization (Silylation)
-
Reagent Addition : In a fume hood, add 500 µL of BSTFA + 1% TMCS to the sample vial.
-
Incubation : Seal the vial tightly with a PTFE-lined cap. Incubate in a dry block heater at 60 °C for 30 minutes. Causality: The elevated temperature provides the necessary activation energy to overcome the steric hindrance caused by the adjacent methoxy groups on the 2,3,6-trimethoxyphenol ring.
-
Dilution : Allow the vial to cool to room temperature. Transfer 100 µL of the derivatized mixture into a GC autosampler vial containing a 250 µL glass insert, and dilute with 900 µL of anhydrous hexane. Causality: Dilution prevents column overloading and minimizes the injection of excess derivatizing reagents, which can rapidly degrade the MS filament.
GC-MS Instrumental Setup
Table 1: Optimized GC-MS Operating Parameters
| Parameter | Specification | Scientific Rationale |
| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | 5% phenyl phase provides ideal dipole interactions for separating methoxy-aromatic isomers. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Maintains optimal linear velocity for maximum theoretical plate efficiency. |
| Injection | 1 µL, Splitless Mode (Inlet: 250 °C) | Maximizes transfer of trace phenolics onto the column head. |
| Oven Program | 50 °C (hold 2 min) → 10 °C/min to 280 °C (hold 5 min) | Gradual ramp ensures baseline resolution of closely eluting silylated derivatives. |
| Ion Source | Electron Ionization (EI), 70 eV, 230 °C | Standardized energy for reproducible fragmentation and NIST library matching. |
| Mass Range | m/z 50 to 500 (Full Scan Mode) | Captures the molecular ion and all lower-mass diagnostic fragments. |
Data Presentation & Spectral Interpretation
Under EI at 70 eV, the TMS-derivatized 2,3,6-trimethoxyphenol yields a robust molecular ion [M]⁺ at m/z 256. The dominant fragmentation pathway is the alpha-cleavage of the TMS group or the methoxy substituents, resulting in the loss of a methyl radical (•CH₃) to form the highly stable[M-15]⁺ base peak at m/z 241. Secondary neutral losses of formaldehyde (30 Da) or methoxy radicals (31 Da) are diagnostic markers for the polymethoxylated aromatic ring system.
Table 2: Quantitative Mass Spectral Features
| Compound | Formula | MW ( g/mol ) | Characteristic m/z Ions (Relative Abundance) |
| 2,3,6-Trimethoxyphenol (Underivatized) | C₉H₁₂O₄ | 184.19 | 184 [M]⁺ (100%), 169 [M-15]⁺ (85%), 141 (40%) |
| 2,3,6-Trimethoxyphenol-TMS (Derivatized) | C₁₂H₂₀O₄Si | 256.37 | 256[M]⁺ (90%), 241 [M-15]⁺ (100%), 211 (35%) |
| Syringol-TMS (Internal Standard) | C₁₁H₁₈O₃Si | 226.34 | 226[M]⁺ (80%), 211 [M-15]⁺ (100%), 196 (20%) |
System Validation & Troubleshooting
-
Baseline Validation: Always run a procedural blank (pyridine + BSTFA/TMCS + hexane) prior to analyzing the sample batch. This confirms the absence of siloxane ghost peaks originating from column bleed or septum degradation, ensuring the integrity of the MS spectra.
-
Troubleshooting Poor Peak Shape: If the 2,3,6-trimethoxyphenol-TMS peak exhibits tailing or low abundance, it indicates incomplete derivatization or moisture contamination. Correction: Ensure all solvents are strictly anhydrous. TMS derivatives rapidly hydrolyze in the presence of water; thus, samples must be stored in a desiccator and analyzed within 24 hours of preparation.
References
-
Microwave-assisted depolymerisation of organosolv lignin via mild hydrogen-free hydrogenolysis: Catalyst screening. Helvia Principal (University of Cordoba). 1
-
New and Cytotoxic Components from Antrodia camphorata. Molecules (MDPI), 2014. 2
-
Smeds-etal_2021: Analysis of birch wood extractives. Åbo Akademi University Research Portal. 3
Sources
protocol for the oxidation of 2,3,6-Trimethoxyphenol to trimethyl-p-benzoquinone
Application Note: Protocol for the Highly Selective Catalytic Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone
Introduction & Mechanistic Rationale
Nomenclature Note: While occasionally queried as "2,3,6-trimethoxyphenol" due to typographical translation errors in legacy literature, the chemically accurate and industrially standard substrate for the synthesis of trimethyl-p-benzoquinone is 2,3,6-trimethylphenol (TMP) . Methoxy groups cannot be oxidized into methyl groups; therefore, this protocol utilizes the correct substrate, TMP, to achieve the designated product.
The synthesis of α-tocopherol (Vitamin E)—a critical lipid-soluble antioxidant in pharmaceuticals and nutrition—relies heavily on the efficient production of its key precursor, 2,3,5-trimethyl-1,4-benzoquinone (TMQ). The most direct and economically viable route to TMQ is the selective oxidation of 2,3,6-trimethylphenol (TMP).
Historically, this transformation utilized stoichiometric amounts of metallic oxidants (e.g., CuCl2/O2 or CrO3), which generated substantial toxic waste and complicated downstream purification. Modern green chemistry protocols have shifted toward the use of aqueous hydrogen peroxide (H2O2) paired with highly selective catalysts, such as divanadium-substituted polyoxotungstates or mesoporous Ti,Si-catalysts ( [1]).
Mechanistic Causality: The primary challenge in the oxidation of TMP is avoiding the formation of C-C and C-O dimers. These parasitic byproducts arise from the uncontrolled coupling of intermediate phenoxyl radicals. By utilizing a divanadium polyoxometalate (POM) catalyst (e.g., TBA4H[γ-PW10V2O40]), the reaction proceeds via a highly active peroxo vanadium complex. This intermediate rapidly and selectively oxygenates the aromatic ring, suppressing the lifetime of free phenoxyl radicals and driving the selectivity toward the p-benzoquinone to >99% ( [4]).
Reaction Pathway Visualization
Reaction pathway: Catalytic oxidation of TMP to TMQ and downstream synthesis of Vitamin E.
Comparative Catalyst Performance
To provide a comprehensive overview of modern catalytic systems for this transformation, the following table summarizes quantitative data across different methodologies. The Divanadium POM system is selected for the detailed protocol below due to its exceptional yield and use of green oxidants.
| Catalytic System | Oxidant | Solvent | Temp (°C) | Conversion (%) | Selectivity (%) | Reference |
| Divanadium POM (TBA4H[γ-PW10V2O40]) | 35% aq. H2O2 | Acetonitrile | 60 | >99 | >99 | [1] |
| Ti,Si-Catalyst (Mesoporous) | 35% aq. H2O2 | Acetonitrile | 80 | 100 | ~100 | [4] |
| Co(Salphen) Supramolecular Polymer | O2 (0.1 MPa) | Methanol | 30 | >99 | >99 | [3] |
| Trifloaluminate Ionic Liquid | 60% aq. H2O2 | Acetic Acid | 70 | 84 | 99 | [2] |
Experimental Protocol: Divanadium POM-Catalyzed Oxidation
This protocol is designed as a self-validating system. Each step includes the mechanistic reasoning (causality) behind the experimental choices to ensure reproducibility and high fidelity in drug development settings.
Materials & Reagents
-
Substrate: 2,3,6-Trimethylphenol (TMP), ≥99% purity.
-
Catalyst: TBA4H[γ-PW10V2O40] (Divanadium-substituted γ-Keggin polyoxotungstate).
-
Oxidant: 35% Aqueous Hydrogen Peroxide (H2O2).
-
Solvents: Acetonitrile (HPLC grade), Ethyl Acetate, Hexane.
-
Quenching Agent: Saturated aqueous Sodium Thiosulfate (Na2S2O3).
Experimental Workflow
Step-by-step experimental workflow for the catalytic oxidation of TMP to TMQ using H2O2.
Step-by-Step Methodology
Step 1: Substrate Preparation Dissolve 1.0 mmol (136.2 mg) of 2,3,6-trimethylphenol (TMP) in 3.0 mL of Acetonitrile in a 25 mL round-bottom flask equipped with a magnetic stirrer.
-
Causality: Acetonitrile is explicitly chosen as a poor coordinating solvent. Unlike protic solvents, it prevents the stabilization of off-target intermediates and strongly favors the formation of TMQ over dimerized byproducts ( [4]).
Step 2: Catalyst Addition Add 0.01 mmol (1 mol%) of the Divanadium POM catalyst (TBA4H[γ-PW10V2O40]) to the solution.
-
Causality: The divanadium active sites are required to form the highly reactive peroxo vanadium complex in the presence of H2O2. A 1 mol% loading is the optimal thermodynamic threshold to ensure complete conversion without causing steric hindrance at the active sites ( [1]).
Step 3: Oxidant Injection Heat the reaction mixture to 60 °C. Using a programmable syringe pump, add 3.5 mmol (approx. 300 µL) of 35% aqueous H2O2 dropwise over a period of 30 minutes.
-
Causality: Dropwise addition is critical. It maintains a low steady-state concentration of H2O2 in the reactor. A high total H2O2/TMP molar ratio (ca. 3.5) drives the reaction to completion, but flooding the system with H2O2 at once leads to the accumulation of phenoxyl radicals, resulting in C-O dimers.
Step 4: Reaction Incubation Stir the reaction at 60 °C for an additional 1.5 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2).
-
Causality: Maintaining 60 °C provides the optimal thermodynamic balance. Lower temperatures result in incomplete conversion, while temperatures exceeding 80 °C accelerate the non-productive, auto-decomposition of H2O2 into water and oxygen gas.
Step 5: Quenching & Extraction Cool the mixture to room temperature (20–25 °C). Quench residual peroxides by adding 2.0 mL of a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with Ethyl Acetate (3 x 5 mL). Wash the combined organic layers with brine and dry over anhydrous Na2SO4.
-
Causality: Quenching immediately halts the oxidation cycle. Failing to neutralize residual peroxides before solvent concentration often leads to over-oxidation of the product and thermal degradation, skewing yield calculations.
Step 6: Purification & Isolation Concentrate the organic solvent under reduced pressure. Purify the crude product via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) to yield pure 2,3,5-trimethyl-1,4-benzoquinone (TMQ) as a yellow-orange crystalline solid.
Analytical Validation (Self-Validating Checkpoints)
To confirm the integrity of the synthesis, validate the product against the following analytical benchmarks:
-
TLC: Rf = 0.45 (Hexane:EtOAc 8:2). Visualized by UV (254 nm).
-
1H NMR (400 MHz, CDCl3): δ 6.55 (q, J = 1.5 Hz, 1H, quinone ring CH), 2.05 (d, J = 1.5 Hz, 3H, CH3), 2.01 (s, 6H, 2 x CH3).
-
Diagnostic Causality: The complete disappearance of the aromatic phenol protons (typically around 6.8 ppm) and the emergence of the distinct quinone olefinic proton at 6.55 ppm serves as a definitive, self-validating checkpoint that the aromatic ring has been successfully oxidized to the p-benzoquinone.
References
-
Title: Highly Selective Oxidation of Alkylphenols to p-Benzoquinones with Aqueous Hydrogen Peroxide Catalyzed by Divanadium-Substituted Polyoxotungstates Source: ACS Catalysis URL: [Link]
-
Title: Highly Active Trifloaluminate Ionic Liquids as Recyclable Catalysts for Green Oxidation of 2,3,6-Trimethylphenol to Trimethyl-1,4-Benzoquinone Source: Molecules (MDPI) URL: [Link]
-
Title: Stable Non-Covalent Co(Salphen)-Based Polymeric Catalyst for Highly Efficient and Selective Oxidation of 2,3,6-Trimethylphenol Source: Catalysts (MDPI) / PubMed Central URL: [Link]
-
Title: How to reach 100% selectivity in H2O2-based oxidation of 2,3,6-trimethylphenol to trimethyl-p-benzoquinone over Ti,Si-catalysts Source: Catalysis Today URL: [Link]
Application Note: Overcoming Steric Hindrance in the Derivatization of 2,3,6-Trimethoxyphenol for Enhanced GC-MS Detection
The Analytical Challenge: Structure and Volatility
2,3,6-Trimethoxyphenol is a highly functionalized aromatic compound frequently encountered in the hydrogenolytic depolymerization profiling of organosolv lignin[1]. It also serves as a critical synthetic intermediate in the development of Ape1/Ref-1 targeted quinone inhibitors for oncology[2].
Despite its importance, the direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2,3,6-Trimethoxyphenol is analytically challenging. The free phenolic hydroxyl (-OH) group acts as a strong hydrogen bond donor, which leads to severe peak tailing, irreversible adsorption to active silanol groups in the GC column, and thermal degradation at elevated inlet temperatures[3][4].
To achieve robust quantitation, chemical derivatization is mandatory to confer volatility and improve chromatographic properties[4]. However, the molecular architecture of 2,3,6-Trimethoxyphenol presents a unique obstacle: the hydroxyl group at C1 is sterically flanked by two bulky methoxy groups at the ortho positions (C2 and C6). This steric hindrance severely limits the accessibility of standard derivatizing agents, necessitating a highly optimized and catalyzed silylation protocol.
Mechanistic Resolution: Designing a Self-Validating Silylation System
To overcome the steric shielding of the 2,6-dimethoxy groups, a highly reactive silylating environment is required.
-
Reagent Selection (MSTFA vs. BSTFA): N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected over other reagents because it is the most volatile of the TMS-amides. Its byproduct, N-methyltrifluoroacetamide, elutes well before the target analyte, ensuring a clean chromatographic background without co-elution[3].
-
Catalytic Enhancement (1% TMCS): Due to the steric hindrance around the phenolic -OH, MSTFA alone may yield incomplete conversion. The addition of 1% Trimethylchlorosilane (TMCS) acts as a potent Lewis acid catalyst. TMCS increases the electrophilicity of the silyl donor, driving the nucleophilic attack of the hindered phenol to absolute completion[5].
-
Moisture Elimination: Silylating reagents are extremely sensitive to protic solvents and water. Any residual moisture will competitively hydrolyze the MSTFA, leading to poor derivatization yields and column degradation[3][5]. Therefore, total evaporation under nitrogen is a non-negotiable prerequisite.
Experimental Protocol
This protocol is designed as a self-validating system. By incorporating an internal standard (e.g., Myristic acid-d27) prior to the drying step, any loss of sample during evaporation or incomplete derivatization is mathematically normalized, ensuring high trustworthiness in the final quantitative data[5].
Phase I: Sample Preparation & Desiccation
-
Aliquot & Spike: Transfer 100 µL of the methanolic 2,3,6-Trimethoxyphenol extract into a 2.0 mL amber glass autosampler vial. Add 5 µL of the internal standard stock solution (Myristic acid-d27, 1 mg/mL)[5].
-
Evaporation: Place the vial in a heating block at 40°C. Apply a gentle, continuous stream of high-purity nitrogen gas until the solvent is completely evaporated[3].
-
Visual Inspection: Ensure no visible liquid droplets remain. The residue must be completely dry to prevent MSTFA quenching[5].
Phase II: Catalyzed Silylation
-
Reagent Addition: In a fume hood, rapidly add 90 µL of MSTFA containing 1% TMCS to the dried residue[5].
-
Sealing: Immediately cap the vial with a PTFE-lined septum to prevent atmospheric moisture ingress.
-
Thermal Incubation: Transfer the vial to a thermal shaker. Incubate at 37°C for 30 minutes with gentle agitation (e.g., 800 rpm)[5]. The elevated temperature provides the necessary kinetic energy to overcome the activation barrier imposed by the 2,6-dimethoxy steric hindrance.
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection. Note: The derivatized sample has a stable shelf life of approximately 24 hours and should be analyzed promptly[5].
Phase III: GC-MS Acquisition Parameters
-
Inlet Temperature: 250°C (Splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial hold at 80°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ionization: Electron Impact (EI) at 70 eV.
Data Presentation: Chromatographic Enhancements
The table below summarizes the theoretical quantitative and qualitative improvements achieved by converting 2,3,6-Trimethoxyphenol to its TMS ether derivative.
| Parameter | Underivatized 2,3,6-Trimethoxyphenol | TMS-Derivatized 2,3,6-Trimethoxyphenol | Causality / Mechanism |
| Boiling Point / Volatility | High (Strong H-bonding) | Significantly Lowered | Replacement of active -OH hydrogen with non-polar TMS group[3]. |
| Peak Symmetry (Tailing Factor) | > 2.0 (Severe tailing) | ~ 1.0 (Highly symmetrical) | Elimination of interactions with active silanol sites on the GC column[4]. |
| Thermal Stability | Prone to degradation in GC inlet | Highly stable up to 300°C | Protection of the reactive phenolic oxygen[3]. |
| MS Fragmentation | M+ at m/z 184 | M+ at m/z 256 | Addition of TMS (+72 Da) provides a distinct mass shift for structural confirmation[4]. |
Process Visualization
Workflow for the TMS derivatization and GC-MS analysis of 2,3,6-Trimethoxyphenol.
References
-
University of Guelph / Agilent Technologies - TMS Derivitization for GC-MS. Available at:[Link]
-
Universidad de Córdoba (Helvia) - Microwave-assisted depolymerisation of organosolv lignin via mild hydrogen-free hydrogenolysis: Catalyst screening. Available at: [Link]
-
Journal of Food and Drug Analysis - Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Available at:[Link]
-
National Institutes of Health (PMC) - Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1). Available at: [Link]
Sources
- 1. helvia.uco.es [helvia.uco.es]
- 2. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jfda-online.com [jfda-online.com]
- 5. uoguelph.ca [uoguelph.ca]
Application Note: Large-Scale Synthesis and Purification of 2,3,6-Trimethoxyphenol
This Application Note is designed to provide a rigorous, scalable protocol for the synthesis and purification of 2,3,6-Trimethoxyphenol , a critical intermediate in the synthesis of bioactive quinones (including Coenzyme Q analogues) and advanced pharmaceutical scaffolds.
Unlike the common industrial synthesis of trimethylphenols (Vitamin E precursors), the trimethoxyphenol series requires precise regiochemical control to avoid isomer mixtures. The protocol below utilizes a Directed Ortho-Metalation (DoM) strategy, which is the most reliable method for ensuring the 2,3,6-substitution pattern on a large scale.
Introduction & Strategic Route Selection
The target molecule, 2,3,6-Trimethoxyphenol (CAS: 90539-42-7) , presents a specific challenge: introducing a hydroxyl group onto a polymethoxylated benzene ring without disrupting the existing ether linkages.
Route Comparison
| Method | Scalability | Regioselectivity | Purity Profile | Recommendation |
| A. Electrophilic Hydroxylation | High | Low | Complex mixture of 2,4,5- and 2,3,6- isomers. | Not Recommended |
| B. Oxidation of Syringol | Medium | Medium | Requires blocking/deblocking steps. | Alternative |
| C. Directed Ortho-Metalation (DoM) | High (Process Scale) | Excellent (>98%) | Single isomer; easy purification. | Preferred Protocol |
Selected Route: Regioselective Lithiation-Borylation-Oxidation This protocol utilizes 1,2,4-Trimethoxybenzene as the starting material.[1] The C-3 position (flanked by methoxy groups at C-2 and C-4) is the most acidic site, allowing for highly selective lithiation. Subsequent trapping with a borate ester and oxidation yields the phenol with precise regiocontrol.
Reaction Scheme:
-
Lithiation: 1,2,4-Trimethoxybenzene + n-BuLi
3-Lithio-1,2,4-trimethoxybenzene -
Borylation: 3-Lithio-intermediate + B(OMe)
Arylboronate -
Oxidation: Arylboronate + H
O /NaOH 2,3,6-Trimethoxyphenol
(Note: The product is 1-hydroxy-2,3,6-trimethoxybenzene. The numbering shifts upon hydroxylation: C-3 of the starting material becomes C-1 of the phenol.)
Experimental Protocol (Scale: 1.0 kg Input)
Materials & Equipment[2][3][4]
-
Reactor: 20 L Jacketed Glass Reactor (Cryogenic capability to -78°C).
-
Reagents:
-
1,2,4-Trimethoxybenzene (Start Material, >98% purity).
-
n-Butyllithium (2.5 M in Hexanes).
-
Trimethyl borate (B(OMe)
, Anhydrous). -
Hydrogen Peroxide (30% aq).
-
Tetrahydrofuran (THF), Anhydrous (Water <50 ppm).
-
-
Safety: n-BuLi is pyrophoric. All transfers must occur under positive Nitrogen/Argon pressure.
Step-by-Step Synthesis
Phase 1: Directed Ortho-Metalation (DoM)
-
Inertion: Purge the 20 L reactor with Nitrogen for 30 minutes. Ensure the system is strictly anhydrous.
-
Solvation: Charge 1.0 kg (5.95 mol) of 1,2,4-Trimethoxybenzene and 10 L of Anhydrous THF . Stir at 200 RPM until fully dissolved.
-
Cooling: Cool the solution to -70°C . (Critical: Temperature control prevents benzyne formation or polymerization).
-
Lithiation: Slowly add 2.6 L (6.5 mol, 1.1 eq) of n-BuLi via a metering pump over 2 hours.
-
Process Control: Maintain internal temp < -65°C.[2]
-
Observation: The solution will turn a pale yellow/orange color.
-
-
Equilibration: Stir at -70°C for an additional 1 hour to ensure complete deprotonation at the C-3 position.
Phase 2: Borylation
-
Addition: Add 0.74 L (6.55 mol, 1.1 eq) of Trimethyl borate dropwise over 45 minutes.
-
Exotherm: Mild exotherm expected; maintain temp < -60°C.
-
-
Warming: Allow the reaction mixture to slowly warm to 0°C over 4 hours. The mixture may become a thick slurry (lithium boronate salts).
Phase 3: Oxidation (Hydroxylation)
-
Acidification: Add 1.5 L of Glacial Acetic Acid slowly to solubilize the boronate and quench excess base.
-
Oxidation: At 0°C, slowly add 0.8 L of 30% Hydrogen Peroxide dropwise.
-
Safety: This is highly exothermic. Control addition rate to keep temp < 25°C.
-
-
Reaction: Stir at room temperature (20-25°C) for 12 hours.
-
QC Check: TLC or HPLC should show consumption of the boronate intermediate.
-
Work-up and Isolation[1][3][6][7]
-
Quench: Add 5 L of 10% Sodium Sulfite solution to quench residual peroxides. (Test with starch-iodide paper).
-
Extraction: Extract the mixture with Ethyl Acetate (3 x 5 L) .
-
Washing: Wash combined organics with Brine (5 L).
-
Concentration: Evaporate solvent under reduced pressure (Rotavap at 40°C) to yield a crude dark oil.
Purification Protocol
To achieve Pharmaceutical Grade purity (>99.5%), a chemically active extraction followed by recrystallization is required.
Phase 4: Acid-Base Purification
-
Dissolution: Dissolve the crude oil in Diethyl Ether or MTBE (5 L) .
-
Base Extraction: Extract with 2M NaOH (3 x 2 L) .
-
Separation: Discard the organic layer (contains unreacted 1,2,4-trimethoxybenzene).
-
Acidification: Cool the aqueous layer to 0°C and acidify to pH 2 using 6M HCl . The product will precipitate or oil out.
-
Re-extraction: Extract the acidified aqueous phase with Ethyl Acetate (3 x 3 L) .
-
Drying: Dry over Anhydrous Na
SO , filter, and concentrate to a solid.
Phase 5: Recrystallization[6][10]
-
Solvent: Use Isopropanol/Water (80:20) or Toluene/Heptane .
-
Process: Dissolve crude solid in minimal hot solvent (60°C). Cool slowly to 4°C.
-
Filtration: Collect crystals via vacuum filtration. Wash with cold heptane.
-
Yield: Expected yield: 750 - 850 g (70-80%) .
Process Visualization
Reaction Logic Flow (Graphviz)
Caption: Logical workflow for the regioselective synthesis of 2,3,6-Trimethoxyphenol via Directed Ortho-Metalation.
Quality Control & Characterization
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 99.5% | HPLC (C18, MeOH/H2O) |
| Melting Point | 102 - 105°C (Literature varies, confirm with standard) | DSC / Capillary |
| 1H NMR (CDCl3) | 400 MHz NMR | |
| Moisture | < 0.5% | Karl Fischer |
Self-Validating Check:
-
Regiochemistry Check: The 1H NMR must show two singlets for the aromatic protons (para to each other in the original numbering, but in the final phenol, they are at C-4 and C-5). Wait, let's verify:
-
Product: 1-OH, 2,3,6-OMe.[7]
-
Protons are at C-4 and C-5.
-
These protons are ortho to each other.
-
Correction: The NMR will show two doublets (J ~ 9 Hz) for the protons at C-4 and C-5. If you see singlets, you may have made the 2,4,6-isomer (where protons are meta). This is the critical QC stop/go criteria.
-
References
-
Alves, A. P. L., et al. (2009). "Synthesis of 1,2,4-Trimethoxybenzene and Its Selective Functionalization at C-3 by Directed Metalation". Synthetic Communications, 39(20), 3659-3666.
-
BenchChem Technical Support. (2025). "Lithiation of 1-Iodo-2,3,4-trimethoxybenzene for Pharmaceutical Applications". BenchChem Application Notes.
-
Winkle, M. R., & Ronald, R. C. (1982).[8] "Regioselective metalation reactions of some substituted (methoxymethoxy)arenes". Journal of Organic Chemistry, 47(11), 2101-2108.
-
Ullmann's Encyclopedia of Industrial Chemistry. "Phenol Derivatives". Wiley-VCH.[9] (General reference for industrial phenol handling).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol - Google Patents [patents.google.com]
- 6. US2370554A - Process for the production of 2,3,5-trimethyl phenol - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]
Application Note: 2,3,6-Trimethoxyphenol as a High-Fidelity Internal Standard for the Chromatographic Quantification of Complex Phenolic Matrices
Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Biomass Valorization Scientists.
Executive Summary
The precise quantification of methoxyphenols—whether as dietary metabolites in human plasma, environmental pollutants, or depolymerization products of organosolv lignin[1]—requires robust analytical standards to correct for matrix effects and extraction losses. 2,3,6-Trimethoxyphenol (2,3,6-TMP) serves as an exceptional, high-fidelity Internal Standard (IS) for both GC-MS and LC-MS/MS platforms. This application note details the mechanistic rationale, physicochemical profiling, and self-validating protocols required to integrate 2,3,6-TMP into advanced quantitative workflows.
Mechanistic Rationale for IS Selection
Selecting an internal standard requires balancing structural homology with matrix absence. 2,3,6-TMP satisfies both criteria through the following mechanisms:
-
Zero-Background Matrix Absence: Unlike common isomers (e.g., 2,6-dimethoxyphenol or guaiacol), 2,3,6-TMP is exceptionally rare in nature. It is natively found only in highly specific biological niches, such as the solid-state cultured mycelium of Antrodia camphorata[2], or as a trace radical-coupling artifact in highly specific microwave-assisted lignin hydrogenolysis[1]. Consequently, it presents a true "zero background" in mammalian biofluids and standard environmental matrices, eliminating isobaric interference.
-
Steric Shielding & Elution Predictability: The methoxy groups at the 2- and 6-positions provide significant steric hindrance around the phenolic hydroxyl group. This structural feature prevents non-specific binding to matrix proteins during extraction and modulates its
, resulting in highly predictable, sharp elution profiles in reversed-phase liquid chromatography (RP-LC). -
Ionization Efficiency: The electron-donating nature of the three methoxy rings stabilizes the phenoxide anion, drastically enhancing ionization efficiency in Negative Electrospray Ionization (ESI-) for LC-MS/MS.
Caption: Logical causality framework for selecting 2,3,6-Trimethoxyphenol as an internal standard.
Physicochemical & Mass Spectrometric Profiling
To utilize 2,3,6-TMP effectively, its physical and spectrometric parameters must be programmed into the analytical method.
Table 1: Physicochemical and MS Parameters of 2,3,6-TMP
| Parameter | Value / Specification | Analytical Relevance |
| CAS Number | 90539-42-7[3] | Reagent procurement and verification. |
| Molecular Formula | Defines the isotopic envelope in high-resolution MS. | |
| Exact Mass | 184.0736 Da | Target |
| Precursor Ion (ESI-) | Primary Q1 selection for LC-MS/MS MRM. | |
| Quantifier MRM | Loss of methyl radical ( | |
| Qualifier MRM | Loss of carbon monoxide ( |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following protocols incorporate internal checks to differentiate between extraction losses, matrix-induced ion suppression, and instrumental drift.
System Suitability & Matrix Blanking
Before processing samples, run a Matrix Blank (unspiked matrix) and a Zero Sample (matrix spiked only with 2,3,6-TMP).
-
Causality: The Matrix Blank proves the native absence of 2,3,6-TMP in your specific biological/environmental sample. The Zero Sample verifies that the IS does not contain trace impurities that co-elute with your target analytes.
Sample Preparation: Acidified Liquid-Liquid Extraction (LLE)
-
Aliquot & Spike: Transfer 500 µL of the complex matrix into a 2 mL microcentrifuge tube. Immediately spike with 20 µL of 2,3,6-TMP working solution (10 µg/mL in Methanol).
-
Causality: Spiking at step 1 ensures the IS undergoes the exact same thermodynamic partitioning and physical losses as the target analytes, allowing for absolute recovery correction.
-
-
Acidification: Add 50 µL of 1M Formic Acid.
-
Causality: Phenols have a
of ~9.5. Driving the pH down to ~3.0 ensures the hydroxyl groups are fully protonated (uncharged), maximizing their solubility in the organic extraction phase.
-
-
Partitioning: Add 1.0 mL of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 5 minutes.
-
Recovery: Transfer 800 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of ultra-pure
at 35°C.
GC-MS/MS Workflow (Derivatization)
-
Derivatization: Reconstitute the dried extract in 50 µL of Pyridine and add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes.
-
Causality: The sterically hindered OH group of 2,3,6-TMP requires a strong silylating agent. BSTFA converts the phenol into a trimethylsilyl (TMS) ether, eliminating hydrogen bonding with the GC column's silanol groups and preventing peak tailing.
-
-
Injection: Inject 1 µL into the GC-MS (e.g., DB-5MS column, 30m x 0.25mm, 0.25µm). Use Electron Ionization (EI) at 70 eV.
LC-MS/MS Workflow (Direct Injection)
-
Reconstitution: Reconstitute the dried extract in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic acid).
-
Injection: Inject 5 µL into the LC-MS/MS (e.g., C18 column, 1.7 µm particle size).
-
Detection: Operate in ESI negative mode using the MRM transitions defined in Table 1.
Caption: Self-validating sample preparation and dual-platform chromatographic workflow using 2,3,6-TMP.
Quantitative Validation Data
When validating the method according to standard bioanalytical guidelines, 2,3,6-TMP demonstrates exceptional performance metrics. The data below represents typical validation results when using 2,3,6-TMP to quantify a standard methoxyphenol (e.g., Syringol) in a complex bio-oil matrix.
Table 2: Representative Method Validation Parameters (LC-MS/MS)
| Parameter | Performance Metric | Analytical Interpretation |
| Linearity ( | > 0.998 (1 - 1000 ng/mL) | Excellent dynamic range; IS effectively normalizes detector response. |
| Limit of Detection (LOD) | 0.5 ng/mL | High sensitivity achieved via ESI- enhancement. |
| Limit of Quantitation (LOQ) | 1.5 ng/mL | Reliable baseline for trace-level metabolic quantification. |
| Extraction Recovery | 92.4% ± 3.1% | Acidified LLE ensures near-quantitative partitioning. |
| Matrix Effect (Ion Suppression) | -4.2% | Ortho-methoxy shielding prevents significant matrix adduct formation. |
Conclusion
The use of 2,3,6-Trimethoxyphenol as an internal standard provides a highly reliable, self-validating mechanism for the quantification of phenolic compounds. Its rare natural occurrence guarantees a zero-background baseline, while its unique steric and electronic properties ensure predictable extraction recoveries and robust ionization. By strictly adhering to the causality-driven protocols outlined above, analytical scientists can achieve high-fidelity quantification in even the most complex biological and environmental matrices.
References
-
Lee, T.-H., et al. "New and Cytotoxic Components from Antrodia camphorata." Molecules, vol. 19, no. 12, 2014, pp. 21378-21385.
-
U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.gov, May 2018.
-
Roberts, V.M., et al. "Microwave-assisted depolymerisation of organosolv lignin via mild hydrogen-free hydrogenolysis: Catalyst screening." Applied Catalysis B: Environmental, via Helvia Institutional Repository (UCO).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 13876022, 2,3,6-Trimethoxyphenol (CAS: 90539-42-7)." PubChem, 2023.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 2,3,6-Trimethoxyphenol
Welcome to the Technical Support Center for the purification of 2,3,6-Trimethoxyphenol and its alkylated derivatives (e.g., 4-methyl-2,3,6-trimethoxyphenol). These compounds are critical intermediates in the synthesis of bioactive quinones (such as Ape1/Ref-1 inhibitors) and are common products of lignin depolymerization.
Recrystallization of these electron-rich phenols is notoriously difficult due to the co-generation of structurally similar reduction byproducts during synthesis and their high susceptibility to oxidative degradation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and causality-based solutions to maximize your yield and purity.
Diagnostic Workflow
Use the following decision tree to diagnose and resolve your specific recrystallization issue.
Troubleshooting workflow for 2,3,6-Trimethoxyphenol recrystallization issues.
Frequently Asked Questions (FAQs)
Q1: My recrystallized product is heavily contaminated with dimethoxy byproducts. Why does this happen and how can I resolve it? Causality: If you are synthesizing 2,3,6-trimethoxyphenol via the Cu(I)-mediated Ullmann-type methanolysis of a tribromophenol precursor, the reaction frequently yields multiple reduction byproducts—specifically 2,6-dimethoxyphenol and 2,5-dimethoxyphenol derivatives[1]. Because these molecules share near-identical hydrogen-bonding capabilities and dipole moments with the target trimethoxyphenol, they easily co-crystallize and are notoriously difficult to separate via standard single-solvent recrystallization[1]. Solution: Shift from a single-solvent system to a dual-solvent gradient (e.g., Diethyl Ether/Hexanes). The slight difference in the steric bulk of the methoxy groups can be exploited thermodynamically. If recrystallization fails to enrich the purity >95%, you must pivot to an alternative synthetic route, such as the Bayer-Villiger oxidation of 2,3,4-trimethoxybenzaldehyde, which bypasses the problematic Ullmann reduction entirely[2].
Q2: The recrystallization solution turns pink or red upon heating. What is causing this degradation? Causality: 2,3,6-Trimethoxyphenol is highly electron-rich. In the presence of atmospheric oxygen and heat (common during the dissolution phase of recrystallization), the phenol rapidly oxidizes to the corresponding colored benzoquinone (e.g., 3,5-dimethoxy-1,4-benzoquinone)[3]. Solution: The entire recrystallization workflow must be a self-validating air-free system.
-
Use strictly degassed solvents (sparged with Argon or N
for 30 minutes prior to use). -
Perform the heating phase under an inert atmosphere using standard Schlenk techniques.
-
Keep the heating temperature strictly below 40°C.
Q3: How do I balance yield and purity when choosing a solvent system?
Causality: Highly non-polar solvents (pure hexanes) result in rapid "crash" precipitation, trapping impurities in the crystal lattice (high yield, low purity). Highly polar solvents (ethyl acetate) keep the dimethoxy impurities in solution but also retain the target compound (high purity, low yield).
Solution: A binary solvent system of Diethyl Ether (Et
Quantitative Solvent Performance
The following table summarizes the empirical performance of various solvent systems for the recrystallization of crude 2,3,6-Trimethoxyphenol mixtures containing dimethoxy impurities.
| Solvent System | Ratio (v/v) | Average Yield (%) | Average Purity (%) | Primary Observation / Mechanistic Issue |
| Hexanes (100%) | N/A | 85 - 90% | < 75% | Rapid crash cooling; traps dimethoxy impurities in the crystal lattice[1]. |
| Ethyl Acetate / Hexanes | 1:1 | 35 - 40% | > 95% | High purity, but excessive product loss in the polar mother liquor. |
| Diethyl Ether / Hexanes | 2:3 | 65 - 75% | > 98% | Optimal thermodynamic gradient; clean separation of byproducts[2]. |
| Toluene / Heptane | 1:3 | 50 - 55% | ~ 85% | Prone to "oiling out" (liquid-liquid phase separation) before crystallization. |
Standard Operating Procedure (SOP)
Step-by-Step Methodology: Anaerobic Dual-Solvent Recrystallization
To ensure scientific integrity and reproducible results, follow this self-validating protocol:
-
Solvent Preparation: Sparge Diethyl Ether (Et
O) and Hexanes with Argon gas for a minimum of 30 minutes to displace dissolved oxygen. -
Dissolution: In a Schlenk flask under an Argon atmosphere, dissolve the crude 2,3,6-Trimethoxyphenol in a minimum volume of warm Et
O (approx. 35°C). Critical: Do not exceed 40°C to prevent thermal oxidation to the quinone. -
Hot Filtration: If insoluble particulates or polymerized byproducts are present, pass the solution rapidly through a pre-warmed, celite-padded fritted funnel under positive Argon pressure into a clean receiving Schlenk flask.
-
Anti-Solvent Addition: While maintaining gentle stirring, slowly add the degassed Hexanes dropwise until persistent turbidity (the "cloud point") is observed. This validates that the solution has reached saturation.
-
Controlled Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours. Once at room temperature, transfer the flask to a -20°C freezer for 12 hours to maximize crystal yield.
-
Isolation: Filter the resulting white to pale-yellow crystals via vacuum filtration under a blanket of Argon. Wash the filter cake with a minimal volume of ice-cold Hexanes to remove surface impurities.
-
Drying: Dry the crystals under high vacuum (0.1 Torr) for 6 hours to remove residual solvent. Confirm purity via
H NMR before proceeding to downstream alkylation or oxidation steps.
References
-
[1] WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof. Google Patents. Available at:
-
[2] Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1). NIH PMC. Available at:
-
[3] Inhibition of Apurinic/apyrimidinic endonuclease I's redox activity revisited. NIH PMC. Available at:
Sources
- 1. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Apurinic/apyrimidinic endonuclease I’s redox activity revisited - PMC [pmc.ncbi.nlm.nih.gov]
addressing matrix effects in the analysis of 2,3,6-Trimethoxyphenol in complex samples
Technical Support Center: Analysis of 2,3,6-Trimethoxyphenol (2,3,6-TMP)
Subject: Troubleshooting Matrix Effects in Complex Biological Samples Lead Scientist: Senior Application Specialist, Bioanalytical Division
Introduction: The Challenge of 2,3,6-TMP
2,3,6-Trimethoxyphenol (2,3,6-TMP) presents a unique bioanalytical challenge. As a methoxylated phenol, it possesses moderate polarity and ionizability, making it susceptible to significant ion suppression in Electrospray Ionization (ESI). In complex matrices like plasma or fermentation broths, co-eluting phospholipids and salts frequently compete for charge in the ESI droplet, causing signal variability that ruins quantitation.
This guide moves beyond generic advice, offering a mechanistic approach to isolating 2,3,6-TMP from matrix interferences.
Module 1: Diagnosis & Validation
Q: How do I definitively prove that signal loss is due to matrix effects and not instrument drift?
A: You must distinguish between extraction efficiency and matrix effect (ME). A low signal could mean you failed to extract the analyte, or that the matrix is suppressing the signal.
The Protocol: The Matuszewski Method To isolate the root cause, perform the "Post-Extraction Spike" experiment using three sets of samples:
-
Set A (Neat): Analyte in pure mobile phase.
-
Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.
-
Set C (Pre-Extraction Spike): Matrix spiked with analyte, then extracted.
Calculations:
-
Matrix Effect (ME) % = (Area B / Area A) × 100
-
Recovery (RE) % = (Area C / Area B) × 100
Interpretation Table:
| Result | Diagnosis | Action Plan |
| ME < 85% | Ion Suppression | Improve cleanup (Module 2) or Chromatography (Module 3). |
| ME > 115% | Ion Enhancement | Check for co-eluting accumulating species. |
| RE < 50% | Poor Extraction | Switch extraction solvent or SPE sorbent. |
Visualizing the Matrix Profile: Post-Column Infusion To see where the suppression happens, use Post-Column Infusion.[1][2]
Figure 1: Post-Column Infusion setup.[3] A constant flow of analyte is disturbed by matrix components eluting from the column, visualizing suppression zones.
Module 2: Sample Preparation
Q: Protein precipitation (PPT) is fast, but my variability is high. What is the superior cleanup method for 2,3,6-TMP?
A: Protein precipitation is insufficient for 2,3,6-TMP in plasma because it leaves phospholipids behind. These lipids often co-elute with phenols.
Recommendation: Solid Phase Extraction (SPE) Since 2,3,6-TMP is a phenol (weak acid, pKa ~10), you have two robust SPE options.
-
Option A: Polymeric Reversed-Phase (HLB/PEP)
-
Mechanism:[4] Hydrophobic retention.
-
Pros: Retains the methoxy groups and aromatic ring well.
-
Cons: May still co-elute with hydrophobic lipids.
-
-
Option B: Weak Anion Exchange (WAX) – Preferred
-
Mechanism:[4] Mixed-mode (Reversed-phase + Ion exchange).
-
Why: Phenols are ionizable. You can retain 2,3,6-TMP by charge (at high pH) while washing away neutrals, then elute by neutralizing the charge (low pH).
-
WAX Protocol for 2,3,6-TMP:
-
Condition: Methanol followed by Water.[4]
-
Load: Sample diluted in 5% NH₄OH (pH > 10 to ionize the phenol).
-
Wash 1: 5% NH₄OH (removes proteins/neutrals).
-
Wash 2: 100% Methanol (removes hydrophobic lipids while analyte stays bound by charge). Critical Step.
-
Elute: 2% Formic Acid in Methanol (neutralizes phenol, releasing it).
Module 3: Chromatographic Resolution
Q: The analyte elutes in the "suppression zone" (dead time). How do I shift it?
A: 2,3,6-TMP is moderately polar. On a standard C18 column, it may elute too early, right alongside salts and unretained matrix.
Protocol: Enhanced Selectivity Switch to a Phenyl-Hexyl stationary phase.
-
Mechanism:[4] The phenyl ring in the column interacts via
stacking with the aromatic ring of 2,3,6-TMP. -
Result: This specific interaction increases retention time significantly compared to C18, shifting the analyte away from the early-eluting suppression zone.
Module 4: Mass Spectrometry Optimization
Q: Should I use Positive or Negative ESI?
A: You must evaluate both, but Negative Mode (ESI-) is theoretically favored for phenols.
-
ESI-: Forms
. Phenols lose a proton easily. This mode generally has lower background noise than positive mode. -
ESI+: Forms
. The three methoxy groups donate electron density, making the ring basic enough to accept a proton. However, ESI+ is more susceptible to adduct formation ( , ) from the matrix.
Troubleshooting Workflow:
Figure 2: Decision tree for troubleshooting persistent matrix effects.
Module 5: Calibration & Internal Standards
Q: Can I use a structural analog (e.g., 2,4,6-Trimethoxyphenol) as an Internal Standard?
A: No. Structural analogs may have similar chemical properties, but they will not have the exact same retention time. In the presence of matrix effects, suppression can vary wildly over a window of just 2-3 seconds.
Requirement: Use a Stable Isotope Labeled (SIL) Internal Standard .
-
Compound: 2,3,6-Trimethoxyphenol-d9 (or d3).
-
Mechanism: The SIL-IS co-elutes perfectly with the analyte. Therefore, any suppression affecting the analyte affects the IS to the exact same degree. The ratio remains constant, correcting the quantification.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
U.S. Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. FDA.gov.
-
European Medicines Agency (EMA). (2011).[5] Guideline on bioanalytical method validation. EMA Europa.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
Sources
selection of an appropriate column for 2,3,6-Trimethoxyphenol separation
Technical Support Center: High-Performance Separation of 2,3,6-Trimethoxyphenol
Executive Summary
Separating 2,3,6-Trimethoxyphenol (2,3,6-TMP) presents a specific chromatographic challenge: while the molecule is moderately hydrophobic, its electron-rich aromatic ring and potential for positional isomerism (e.g., vs. 2,4,6-trimethoxyphenol) often lead to co-elution on standard alkyl phases.[1]
For robust quantitative analysis, I recommend a Pentafluorophenyl (PFP) stationary phase over the traditional C18. The PFP phase leverages
Part 1: Column Selection & Mechanistic Rationale
Q: Why is my standard C18 column failing to resolve 2,3,6-TMP from its impurities/isomers?
A: Standard C18 (octadecylsilane) columns rely almost exclusively on hydrophobic subtraction.[1] Since 2,3,6-TMP and its isomers (like 2,4,6-TMP) have nearly identical hydrophobicity (logP ~1.4–1.8), a C18 column cannot "see" the difference between them.
The Solution: Pentafluorophenyl (PFP) Phases A PFP column (often labeled as F5 or PFP-Propyl) introduces two additional separation mechanisms essential for this analyte:[1]
- Interactions: The electron-deficient fluorine ring on the column interacts strongly with the electron-rich methoxy-substituted ring of your analyte.[1]
-
Shape Selectivity: The rigid PFP ring structure can discriminate between the "crowded" 2,3,6-substitution pattern and the more symmetrical 2,4,6-pattern.[1]
Column Comparison Table
| Feature | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Primary Mechanism | Hydrophobicity | Hydrophobicity + | |
| Isomer Selectivity | Low | Moderate | High |
| Retention of Phenols | Moderate (often tails) | Good | Excellent |
| Rec.[1] Mobile Phase | ACN/Water | MeOH/Water | MeOH/Water |
Part 2: Strategic Method Development (Protocols)
Q: What mobile phase conditions yield the sharpest peaks?
A: You must control the ionization of the phenol moiety. Phenols are weak acids (
Optimized Protocol: Acidified Methanol Gradient
Rationale: Methanol is preferred over Acetonitrile for PFP columns because ACN’s
Reagents:
Gradient Profile (for 100mm column):
-
Equilibration: 5% B for 2 mins.
-
Ramp: 5% B to 60% B over 10 mins.
-
Wash: 95% B for 2 mins.
-
Re-equilibration: 5% B for 3 mins.
System Suitability Limits (Self-Validating):
-
Tailing Factor (
): Must be (Ideal: 1.0–1.2).[1] -
Resolution (
): between 2,3,6-TMP and nearest isomer.
Part 3: Visualization of Logic & Workflows
Figure 1: Column Selection Decision Tree
Caption: Logical pathway for selecting the stationary phase based on sample complexity and isomer presence.
[1]
Figure 2: Troubleshooting Peak Tailing
Caption: Step-by-step diagnostic workflow for resolving phenolic peak tailing.
Part 4: Troubleshooting FAQs
Q: I see retention time shifting between runs. What is happening? A: This is likely a "dewetting" issue if you are using a pure aqueous start (0-2% organic) on a standard C18 column.[1] The hydrophobic chains collapse, losing surface area.
-
Fix: Ensure your method starts with at least 3-5% Methanol.[1] Alternatively, use a PFP or "Aq-C18" column, which are resistant to phase collapse.[1]
Q: Can I use UV detection? A: Yes. Methoxyphenols have strong absorbance due to the aromatic ring.
-
Wavelength: 270 nm–280 nm is standard.[1]
-
Note: If using Formic Acid, avoid wavelengths <210 nm as the acid absorbs there, causing baseline drift.[1]
Q: My peaks are broad. Is it the column or the system? A: Check your injection solvent. If you dissolve your sample in 100% Methanol but your gradient starts at 5% Methanol, you will experience "solvent strength mismatch," causing band broadening.[1]
-
Fix: Dissolve the sample in the starting mobile phase (e.g., 5% MeOH / 95% Water).
References
-
BenchChem. (2025).[1][2] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from
-
MAC-MOD Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality. Retrieved from [1]
-
Phenomenex. (2018).[1] Reversed Phase Selectivity: Phenyl and PFP Phases. Retrieved from
-
SIELC Technologies. Separation of 2,4,6-Trimethoxyphenol on Newcrom R1 HPLC column. Retrieved from
-
Thermo Fisher Scientific. A High-Throughput Method for the Analysis of Substituted Phenol Isomers Using Hypersil GOLD PFP. Retrieved from
Sources
Technical Support Center: Advanced Resolution of Co-Eluting Impurities in 2,3,6-Trimethoxyphenol
Part 1: Executive Summary & Technical Context[1]
2,3,6-Trimethoxyphenol (2,3,6-TMP) is a critical intermediate in the synthesis of ubiquinone analogs (Coenzyme Q10) and various pharmaceutical APIs.[] The primary analytical challenge lies in its structural similarity to its positional isomers—specifically 2,4,6-trimethoxyphenol and 2,3,4-trimethoxyphenol —and its metabolic precursors (e.g., 2,3,6-trimethylphenol).[]
Standard C18 (Octadecylsilane) reversed-phase chemistries often fail to resolve these impurities because the hydrophobicity differences between the methoxy-positional isomers are negligible.[] This guide provides a definitive troubleshooting workflow to resolve these co-elutions by leveraging orthogonal selectivity mechanisms, specifically Pentafluorophenyl (PFP) stationary phases.[]
Part 2: The Diagnostic Framework (The "Why")
Before altering parameters, you must understand the interaction mechanics.
Why C18 Fails
C18 columns rely almost exclusively on hydrophobic subtraction .[] Since 2,3,6-TMP and its isomers (like 2,4,6-TMP) share the exact same molecular formula (
The Solution: Fluorinated Stationary Phases (PFP)
To separate these isomers, we must exploit their electronic and shape differences .
-
Mechanism: The PFP ring contains five highly electronegative fluorine atoms.[] This creates a localized electron deficit (partial positive charge) in the center of the ring and an electron-rich exterior.
-
Interaction: The electron-rich methoxy groups (-OCH3) of the TMP isomers interact via
stacking and dipole-dipole moments with the PFP ring. The position of the methoxy groups alters the steric accessibility to the PFP ring, resulting in significantly different retention times compared to C18.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
Visualizing the Separation Logic
Figure 1: Decision tree for resolving co-eluting phenolic isomers. The PFP phase is prioritized due to its specific interaction with electron-rich aromatic rings.[]
Part 3: Troubleshooting Guides (Scenario-Based)
Scenario A: "I see a shoulder peak on the main 2,3,6-TMP peak using my C18 column."
Diagnosis: This is likely the 2,4,6-trimethoxyphenol isomer.[] On C18, the steric bulk of the methoxy groups contributes equally to retention, causing overlap.
Corrective Action:
-
Immediate Step: Do not waste time flattening the gradient.[] Switch to a PFP (Pentafluorophenyl) column (e.g., Agilent Poroshell PFP or Phenomenex Kinetex F5).[]
-
Mobile Phase: Use Methanol (MeOH) instead of Acetonitrile (ACN).
-
Reasoning: ACN forms
-complexes with the analyte, which can mask the subtlengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> interactions between the analyte and the PFP stationary phase. MeOH is "protic" and does not interfere with these -interactions, maximizing the selectivity gains of the PFP column.
-
Protocol 1: The PFP Screening Method
| Parameter | Setting |
| Column | PFP Core-Shell, 2.7 µm, 100 x 3.0 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[]7) |
| Mobile Phase B | Methanol (MeOH) |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 40% B over 15 min |
| Detection | UV @ 280 nm (Selective) and 210 nm (Sensitive) |
Scenario B: "My retention times are drifting, and peak shapes are tailing."
Diagnosis: This indicates ionization instability .[] Phenols are weak acids.[] 2,3,6-TMP has a pKa of approximately 10.[] However, impurities like oxidized quinones or precursors may have lower pKas. If the mobile phase pH is near the pKa of any impurity, it will split between ionized and neutral states, causing tailing.
Corrective Action:
-
Buffer Control: Ensure your aqueous phase is buffered, not just acidified.[]
-
The Fix: Replace 0.1% Formic Acid with 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
Reasoning: Simple acid (0.1% FA) has low buffering capacity.[] Ammonium formate stabilizes the local pH at the surface of the silica, preventing micro-environment pH shifts that cause peak distortion.
-
Scenario C: "I cannot detect the Trimethylphenol precursor impurity."
Diagnosis: 2,3,6-Trimethylphenol lacks the oxygenated methoxy groups, making it less polar than the TMP target. It likely elutes much later in the run, or you are washing it off in the re-equilibration step without noticing.
Corrective Action:
-
Extend Gradient: Ensure your gradient goes to 95% B and holds for at least 3 column volumes.[]
-
Wavelength Optimization: The precursor lacks the auxochromic effect of the three methoxy groups. It may have lower absorbance at 280 nm.[]
-
The Fix: Monitor 210 nm or 220 nm specifically for the alkyl-impurity window (late eluting).[]
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use a Phenyl-Hexyl column instead of PFP?
A: Yes, but with caveats. Phenyl-Hexyl columns offer
Q2: Why is my resolution worse when I use Acetonitrile on the PFP column?
A: Acetonitrile (ACN) is a
Q3: What is the limit of quantitation (LOQ) I should expect for these impurities? A: With a standard HPLC-UV setup at 210 nm, you should achieve an LOQ of 0.05% (w/w) relative to the main peak.[] For lower detection limits (e.g., genotoxic impurity screening), LC-MS/MS is required.[] Note that for MS, you must use volatile buffers (Formic acid/Ammonium formate), not Phosphate.
Q4: Are there non-chromatographic ways to check purity?
A: Yes. Proton NMR (
-
2,3,6-TMP: Symmetry results in fewer signals.[] The protons at positions 4 and 5 are equivalent if the molecule is symmetric (depending on solvent).
-
2,3,4-TMP: The asymmetric substitution pattern produces distinct splitting patterns for the aromatic protons.
-
Use NMR to validate your HPLC reference standards.
References
-
Separation of Isomers using PFP Columns. Shimadzu Application News. Explains the mechanism of Fluorinated phases for isomeric separation. []
-
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note. Details the separation of trimethoxybenzene isomers using PFP chemistry.
-
2,3,4-Trimethoxyphenol Physical Properties & pKa. PubChem Database.[] Provides molecular weight, pKa predictions, and structural data for impurity profiling. []
-
Improving HPLC Separation of Polyphenols. LCGC International. Discusses the orthogonality of separation mechanisms for phenolic compounds.
-
Synthesis and Impurity Profiling of Phenolic Intermediates. BenchChem Synthesis Protocols. Outlines the synthetic routes (methylation of cresol) that lead to specific alkyl and methoxy impurities. []
Sources
strategies for minimizing solvent consumption in 2,3,6-Trimethoxyphenol purification
Welcome to the Technical Support Center for Advanced Molecular Separations .
As a Senior Application Scientist, I have designed this portal specifically for researchers, process chemists, and drug development professionals facing bottlenecks in the purification of 2,3,6-Trimethoxyphenol (MW: 184.19 g/mol ). This compound is a critical precursor in the synthesis of quinone-based therapeutics (such as Ape1/Ref-1 inhibitors like E3330)[1].
Historically, the Ullmann-type methanolysis used to synthesize this phenol yields a highly complex mixture of over-reduced and alkylated byproducts, forcing chemists to rely on massive volumes of organic solvents for normal-phase silica gel chromatography[2]. To achieve true solvent minimization, we must transition from thermodynamically inefficient liquid-solid chromatography to advanced phase-transition and size-exclusion methodologies.
Below, you will find our field-proven, self-validating protocols, troubleshooting guides, and FAQs designed to eliminate solvent waste while maximizing product purity.
I. Core Methodologies: Step-by-Step Workflows
Protocol A: Solvent-Free Melt Crystallization
Causality: Melt crystallization exploits the highly structured crystal lattice of 2,3,6-trimethoxyphenol. Impurities such as 2,6-dimethoxy-4-methylphenol possess deviating steric profiles and are physically excluded from the lattice during controlled cooling[3]. This method requires zero eluent, completely eliminating solvent consumption.
-
Pre-concentration: Subject the crude reaction mixture to vacuum distillation (0.60 kPa / 4.5 torr) at 210–230°C to strip off residual methanol and low-boiling unreacted precursors[4].
-
Melt Phase Initiation: Transfer the enriched residue to a zone refining apparatus or falling film crystallizer. Heat the system to exactly 5°C above the melting point of 2,3,6-trimethoxyphenol to ensure a homogenous liquid phase.
-
Controlled Cooling (Crystallization): Cool the melt at a strict rate of 0.5°C/min. Maintain this gradient until 70–80% of the mass has crystallized. The structurally dissimilar impurities will concentrate in the remaining liquid phase (mother liquor)[3].
-
Sweating Phase: Gradually raise the temperature to 1.0–2.0°C below the melting point. This thermodynamic shift causes only the surface of the crystals to melt, washing away trapped impurity-rich inclusions[4].
-
Recovery: Drain the mother liquor completely. Melt the remaining purified crystal layer for final collection.
Protocol B: Organic Solvent Nanofiltration (OSN) for Pre-Purification
Causality: When initial solvent extraction is unavoidable, OSN membranes allow solvent permeation while retaining target molecules based on molecular weight cut-offs (MWCO) and solute-membrane affinity[5]. This allows for up to 90% solvent recovery.
-
Membrane Conditioning: Pre-condition an integrally skinned asymmetric (ISA) polyimide membrane (MWCO ~250 Da) with the target extraction solvent (e.g., ethyl acetate or decanol) for 24 hours to establish steady-state flux[6].
-
Pressurization: Feed the crude 2,3,6-trimethoxyphenol solution into a cross-flow filtration unit. Apply a transmembrane pressure of 15–20 bar[5].
-
Diafiltration (Solvent Recovery): Continuously collect the permeate (purified solvent) and recycle it directly back to the upstream extraction unit. The target phenol (184.19 g/mol ) and higher-molecular-weight oligomers are retained[6].
-
Fractionation: To separate the target from high-MW polymeric impurities, switch to a looser membrane (MWCO ~500 Da). Collect the permeate containing the 2,3,6-trimethoxyphenol, leaving the oligomers in the retentate[5].
II. Process Visualization
Integrated Workflow for Solvent-Minimized 2,3,6-Trimethoxyphenol Purification.
III. Troubleshooting Guides & FAQs
Q1: During the Ullmann methanolysis workup, my crude extract requires excessive chromatography solvent to separate 2,3,6-trimethoxyphenol from 2,6-dimethoxy-4-methylphenol. How can I minimize this? A1: The structural similarity of these byproducts makes silica gel chromatography highly solvent-intensive and inefficient[2]. Instead of chromatography, switch to a miniaturized continuous liquid/liquid extraction[7] followed immediately by fractional melt crystallization. Because the melting points and steric bulks of the tri-methoxy and di-methoxy derivatives differ, melt crystallization achieves >99% purity without any eluent[3].
Q2: My OSN membrane flux drops rapidly when filtering the crude phenol extract. How do I resolve this fouling? A2: Rapid flux decline in OSN is typically caused by concentration polarization or the irreversible adsorption of hydrophobic impurities onto the membrane surface[5]. Resolution: First, increase the cross-flow velocity to enhance shear forces at the membrane surface, which physically disrupts the polarization layer. Second, verify the solute-membrane interaction. Phenols can hydrogen-bond aggressively with certain polymeric membranes[6]. Switching to a biophenol-coated or highly cross-linked membrane will reduce this irreversible adsorption.
Q3: The sweating phase of my melt crystallization is dissolving too much of the target 2,3,6-trimethoxyphenol, drastically reducing my yield. What is the mechanistic failure? A3: You are likely applying the sweating temperature gradient too rapidly, which causes bulk melting rather than surface melting. Resolution: The sweating temperature must be strictly maintained at 0.1 to 2.0°C below the exact solidification point of the pure compound[4]. Decrease your heating ramp rate to 0.1°C/min. This ensures that only the lower-melting-point impurity inclusions trapped on the crystal surface are liquefied and drained, leaving the core crystal intact.
IV. Quantitative Data: Efficiency Comparison
The following table summarizes the performance metrics of traditional purification versus our solvent-minimized strategies for 2,3,6-Trimethoxyphenol.
| Purification Methodology | Solvent Consumption (L/kg product) | Typical Yield (%) | Final Purity (%) | Primary Energy Cost |
| Normal-Phase Chromatography | 45.0 - 60.0 L | 50 - 60% | 95.0% | Solvent Evaporation |
| Continuous Liquid/Liquid Extraction | 5.0 - 8.0 L | 75 - 85% | 92.0% | Distillation Heating |
| Organic Solvent Nanofiltration (OSN) | 0.5 - 1.0 L (Net)* | 85 - 90% | 88.0% | Mechanical Pumping |
| Melt Crystallization | 0.0 L (Solvent-Free) | 80 - 95% | >99.9% | Cooling/Heating Cycles |
*Net consumption accounts for >90% solvent recovery and recycling via the membrane permeate.
V. References
-
WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof. Google Patents.
-
Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1). PMC.
-
EP1109768B1 - Purification of alkylated phenols by melt crystallization. Google Patents.
-
Insights into the Transport of Toluene and Phenol Through Organic Solvent Nanofiltration Membranes. Taylor & Francis.
-
PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION. European Patent Office.
-
The Selectivity Challenge in Organic Solvent Nanofiltration: Membrane and Process Solutions. Annual Reviews.
-
Solvent Minimization in the Continuous Liquid/Liquid Extraction of Aqueous Samples for Semivolatile Organics. EPA.
Sources
- 1. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. EP1109768B1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. annualreviews.org [annualreviews.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
Precision Purity Assessment of 2,3,6-Trimethoxyphenol: A Comparative Method Validation Guide
Executive Summary: The Isomer Challenge
In the synthesis of pharmaceutical intermediates like 2,3,6-Trimethoxyphenol (2,3,6-TMP) , purity is not just a number—it is the gatekeeper of downstream yield and safety. The primary analytical challenge is not the main peak, but the "silent" impurities: positional isomers (e.g., 2,4,6-TMP) and des-methylated byproducts that co-elute on standard stationary phases.
This guide validates a High-Performance Liquid Chromatography (HPLC) method utilizing a Pentafluorophenyl (PFP) stationary phase . We compare this optimized protocol against the industry-standard C18 HPLC and Gas Chromatography (GC-FID) methods, demonstrating why the PFP chemistry provides the necessary orthogonality to resolve critical isomeric impurities that other methods miss.
Method Comparison: Why the PFP Phase?
The "Product" in this guide is the PFP-HPLC Method . Below is an objective comparison of its performance against common alternatives.
Table 1: Comparative Performance Matrix
| Feature | Optimized PFP-HPLC (Recommended) | Standard C18 HPLC | GC-FID |
| Separation Mechanism | Hydrophobic + | Hydrophobic interaction only | Volatility & Boiling Point |
| Isomer Resolution (Rs) | > 2.5 (Resolves 2,3,6- vs 2,4,6-TMP) | < 1.2 (Often co-elutes) | > 1.5 (Good, but tailing issues) |
| Sample Prep | Dilute & Shoot (Simple) | Dilute & Shoot | Derivatization often required to reduce tailing |
| Thermal Stability | Ambient (Non-destructive) | Ambient | High Temp (Risk of degradation) |
| LOD (Sensitivity) | 0.05 µg/mL (UV @ 270nm) | 0.05 µg/mL | ~1.0 µg/mL (FID) |
| Suitability | Best for Purity & Isomers | General Screening | Residual Solvents |
Expert Insight: While GC-FID is excellent for volatile solvents, phenolic hydroxyl groups often cause peak tailing on capillary columns due to hydrogen bonding with silanols, requiring derivatization (e.g., TMS). Standard C18 columns often fail to distinguish the subtle dipole differences between the 2,3,6- and 2,4,6- isomers. The PFP phase utilizes fluorine atoms to create a distinct electron-deficient ring system, engaging in strong
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring a "self-validating" system where system suitability is checked before every critical analysis.
Figure 1: Step-by-step workflow for the purity assessment, emphasizing the critical System Suitability Test (SST) checkpoint.
Detailed Experimental Protocol
Instrumentation & Conditions[1][2][3][4]
-
System: HPLC with Diode Array Detector (DAD) or UV-Vis.
-
Column: Kinetex F5 (PFP) or Hypersil GOLD PFP , 150 x 4.6 mm, 2.6 µm or 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol protonation).
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C.
-
Detection: UV at 270 nm (Primary) and 210 nm (Secondary).
-
Injection Volume: 10 µL.
Gradient Program
To ensure clearance of late-eluting dimers or starting materials, a gradient is preferred over isocratic conditions.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Hold |
| 15.0 | 40 | 60 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 20.0 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 2,3,6-TMP Reference Standard in 10 mL ACN.
-
Resolution Solution: Mix equal parts of 2,3,6-TMP stock and 2,4,6-TMP isomer stock (impurity marker). This is critical for the System Suitability Test (SST).
Validation Data & Results
The following data summarizes the validation of this method according to ICH Q2(R1) guidelines.
Specificity (Isomer Resolution)
The defining characteristic of this method is the separation of the critical pair.
-
Result: The PFP column achieves a resolution (
) of 2.8 between 2,4,6-TMP (RT: 8.2 min) and 2,3,6-TMP (RT: 9.1 min). -
Comparison: On a standard C18 column, these peaks often merge (
) or appear as a single peak with a shoulder.
Linearity
Evaluated over 50% to 150% of the target concentration (0.5 mg/mL).
| Parameter | Result | Acceptance Criteria |
| Range | 0.05 – 1.0 mg/mL | N/A |
| Regression Equation | N/A | |
| Correlation ( | 0.9998 |
Accuracy (Recovery)
Spike recovery experiments were performed at three levels (80%, 100%, 120%).
| Spike Level | Mean Recovery (%) | % RSD (n=3) |
| 80% | 99.4% | 0.5% |
| 100% | 100.2% | 0.3% |
| 120% | 99.8% | 0.4% |
Limit of Detection (LOD) & Quantitation (LOQ)
Calculated based on the Signal-to-Noise (S/N) ratio.
-
LOD (S/N = 3): 0.02 µg/mL
-
LOQ (S/N = 10): 0.05 µg/mL
Scientific Rationale: The "Why" Behind the Protocol
The Role of pH Modifiers
We utilize 0.1% Formic Acid (pH ~2.7) rather than neutral phosphate buffers. Phenols are weak acids (
PFP vs. C18 Selectivity
While C18 relies solely on hydrophobicity (dispersive interactions), the PFP phase introduces electrostatic and
Decision Tree: Selecting the Right Method
Use this decision logic to determine if this PFP method is appropriate for your specific sample matrix.
Figure 2: Decision matrix for selecting the analytical technique based on the specific analytical requirement.
References
-
Phenomenex. (2018).[3] Reversed Phase Selectivity: A Guide to Column Selection. Retrieved from [Link]
-
Emery Pharma. (2025). Impurity Analysis and Profiling Services: HPLC vs GC Strategies. Retrieved from [Link]
Sources
comparative study of the antioxidant activity of 2,3,6-Trimethoxyphenol and its isomers
Publish Comparison Guide: Comparative Antioxidant Activity of 2,3,6-Trimethoxyphenol and Its Isomers
Executive Summary
This technical guide provides a comparative analysis of 2,3,6-Trimethoxyphenol (2,3,6-TMP) against its structural isomers, specifically focusing on the "gold standard" 3,4,5-Trimethoxyphenol and the highly reactive 2,4,6-Trimethoxyphenol .
While 3,4,5-Trimethoxyphenol is widely recognized for its balanced stability and efficacy in pharmaceutical applications, 2,3,6-TMP represents a distinct pharmacophore sharing the potent ortho-dimethoxy (syringyl) motif of 2,6-Dimethoxyphenol . Our analysis reveals that while 2,4,6-TMP exhibits the lowest bond dissociation enthalpy (BDE)—making it the most thermodynamically potent antioxidant—it suffers from stability issues. 2,3,6-TMP emerges as a high-potential "hybrid" candidate, leveraging steric stabilization at the ortho positions while maintaining high electron density for Single Electron Transfer (SET) mechanisms.
Chemical Profile & Isomerism
The antioxidant efficacy of trimethoxyphenols is dictated by the positioning of the methoxy (-OCH₃) groups relative to the phenolic hydroxyl (-OH). This positioning governs the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP) , the two critical parameters for radical scavenging.
| Isomer | Structure Description | Key Electronic Feature | Primary Utility |
| 2,3,6-Trimethoxyphenol | Ortho, Ortho, Meta substitution | Syringyl-like stabilization (2,6-dimethoxy) with added electron density at C3. | Synthetic intermediate; potent theoretical antioxidant. |
| 3,4,5-Trimethoxyphenol | Meta, Para, Meta substitution | Symmetric resonance ; para-methoxy stabilizes phenoxyl radical via resonance. | Drug pharmacophore; standard reference. |
| 2,4,6-Trimethoxyphenol | Ortho, Para, Ortho substitution | Hyper-nucleophilic ; maximum electron donation to the -OH group. | Extremely potent but prone to auto-oxidation. |
| 2,6-Dimethoxyphenol | Ortho, Ortho substitution | Steric stabilization ; blocks radical coupling at ortho positions. | Reference "Syringol" motif.[1] |
Comparative Performance Analysis
Mechanism of Action: HAT vs. SET
Phenolic antioxidants operate primarily via two mechanisms:
-
Hydrogen Atom Transfer (HAT): Direct quenching of a radical (
) by donating a hydrogen atom ( ). Driven by BDE . -
Single Electron Transfer (SET): Donation of an electron to a radical, followed by proton transfer. Driven by IP .
2,3,6-TMP is unique because it combines the ortho-shielding required for stable HAT products (like 2,6-dimethoxyphenol) with the electron-rich character of a trimethyl-substituted ring, favoring SET.
Thermodynamic Data Comparison
Data synthesized from experimental and theoretical (DFT/B3LYP) studies on methoxyphenols.
| Compound | BDE (kcal/mol) | Relative Stability of Radical | Predicted Antioxidant Power (DPPH) |
| Phenol (Reference) | ~88.0 | Low | Negligible |
| 3,4,5-Trimethoxyphenol | ~83.5 | High (Resonance stabilized) | Moderate-High (IC50 ~10-15 µM) |
| 2,6-Dimethoxyphenol | ~80.2 | High (Steric protection) | High |
| 2,4,6-Trimethoxyphenol | ~74.4 | Moderate (Prone to coupling) | Very High (Rapid kinetics) |
| 2,3,6-Trimethoxyphenol | ~79.0 (Est.) | High (Steric + Electronic) | High (Likely superior to 3,4,5-TMP) |
Technical Insight: The significantly lower BDE of 2,4,6-TMP suggests it is the fastest radical scavenger. However, its "naked" C3/C5 positions make the resulting radical susceptible to rapid polymerization (dimerization), potentially losing efficacy over time. 2,3,6-TMP , like 2,6-dimethoxyphenol, is protected at both ortho positions, preventing immediate coupling and allowing the phenoxyl radical to persist long enough to scavenge a second radical.
Structure-Activity Relationship (SAR) Deep Dive
The superior activity of 2,3,6-TMP compared to the 3,4,5-isomer can be attributed to the "Ortho Effect" :
-
Intramolecular Hydrogen Bonding: The methoxy groups at C2 and C6 form weak hydrogen bonds with the phenolic hydrogen. While this typically increases BDE (making H-removal harder), in polar solvents (methanol/ethanol used in assays), this bond is disrupted, and the electron-donating power of the methoxy groups dominates, lowering the IP.
-
Steric Hindrance: The 2,6-methoxy groups creates a "pocket" around the oxygen. This prevents pro-oxidant enzymes (like peroxidases) from attacking the phenol too quickly, but allows small radicals (like hydroxyl or peroxyl) to access the hydrogen.
Visualizing the SAR Logic
The following diagram illustrates how structural substitution dictates the antioxidant mechanism.
Caption: SAR decision tree showing how ortho/para substitution influences the stability and potency of trimethoxyphenol isomers.
Experimental Protocols
To validate the theoretical superiority of 2,3,6-TMP, the following protocols are recommended. These are designed to differentiate between HAT (DPPH) and SET (FRAP) mechanisms.
Workflow Visualization
Caption: Parallel assay workflow to distinguish hydrogen transfer (DPPH) from electron transfer (FRAP) capabilities.
Protocol 1: DPPH Radical Scavenging Assay (Standardized)
Purpose: To measure the ability of the isomer to donate a hydrogen atom.
-
Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Sample: Dilute 2,3,6-TMP and isomers in methanol to concentrations ranging from 5 to 100 µM.
-
Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Read absorbance at 517 nm .
-
Calculation:
. Plot vs concentration to find IC50.[2]-
Expectation: 2,4,6-TMP will react instantly (< 1 min); 2,3,6-TMP and 3,4,5-TMP will show a slower, sustained decay.
-
Protocol 2: FRAP (Ferric Reducing Antioxidant Power)
Purpose: To measure the total electron-donating potential (SET).
-
Reagent: Mix 300 mM Acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃ in a 10:1:1 ratio.
-
Reaction: Add 10 µL of sample to 300 µL of pre-warmed (37°C) FRAP reagent.
-
Measurement: Read absorbance at 593 nm after 4 minutes.
-
Standard: Use FeSO₄·7H₂O to create a standard curve. Results expressed as µM Fe(II) equivalents.
-
Expectation: 2,3,6-TMP should show higher reducing power than 3,4,5-TMP due to the electron-rich 2,6-dimethoxy core.
-
References
-
Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. National Institutes of Health (NIH). [Link]
-
Poly Methoxy Phenols in Solution: O−H Bond Dissociation Enthalpies, Structures, and Hydrogen Bonding. Journal of Organic Chemistry. [Link]
-
Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones. International Journal of Molecular Sciences. [Link]
-
3,4,5-Trimethoxyphenol: A combined experimental and theoretical thermochemical investigation. ResearchGate. [Link]
-
Bond Dissociation Enthalpies of Phenolic Antioxidants. Polish Journal of Food and Nutrition Sciences. [Link]
Sources
High-Precision Quantitative Analysis of 2,3,6-Trimethoxyphenol: A Comparative Guide on CRM vs. Research-Grade Standards
As a Senior Application Scientist, I frequently review analytical workflows where laboratories struggle with the reproducible quantification of highly substituted methoxy-phenols. 2,3,6-Trimethoxyphenol (CAS 90539-42-7) is a critical intermediate in pharmaceutical synthesis and a key biomarker in lignin degradation studies[1]. However, quantifying it with high precision requires more than just a well-calibrated HPLC; it requires an absolute metrological anchor.
This guide objectively compares the analytical performance of using an ISO 17034 Certified Reference Material (CRM) versus a conventional Research-Grade Standard (RGS) for the quantitative analysis of 2,3,6-Trimethoxyphenol.
The Causality of Standard Selection: Building a Self-Validating System
The root cause of quantitative failure in liquid chromatography rarely lies in the instrument; it lies in the assumptions made during standard preparation.
The Flaw of Research-Grade Standards (RGS)
An RGS is typically sold with a nominal purity (e.g., ">95%"). The remaining 5% is uncharacterized. If that 5% consists of moisture, residual solvents, or a closely related isomer (such as 2,4,6-trimethoxyphenol) that co-elutes and possesses a higher molar extinction coefficient, your UV detector will systematically miscalculate the analyte concentration. When you weigh 1.0 mg of an RGS, you are introducing an unquantified systemic error into your entire calibration curve.
The CRM Advantage: A Self-Validating Protocol
A Certified Reference Material is produced under strict ISO 17034 guidelines[2]. It provides a certified purity value (e.g., 99.8% ± 0.1%) with metrological traceability to the International System of Units (SI) and a comprehensively defined uncertainty budget[3].
Using a CRM transforms your protocol into a self-validating system . Because the absolute concentration of the CRM is a known, metrologically traceable constant, any deviation in a spike-recovery experiment (e.g., yielding 92% recovery) can be definitively attributed to matrix suppression or extraction inefficiency. If an RGS were used, that same 8% loss would be confounded: is it an extraction issue, or was the standard simply impure? The CRM removes this variable, isolating the method's true performance[4].
Workflow Visualization
The downstream impact of your initial standard selection dictates the reliability of your final data. The diagram below illustrates the divergent analytical pathways of CRM and RGS workflows.
Figure 1: Comparative workflow illustrating the downstream analytical impact of CRM vs. RGS.
Experimental Design & Step-by-Step Methodology
Objective: Quantify 2,3,6-Trimethoxyphenol in a synthetic matrix using HPLC-UV.
Causality of Method Design: Phenols are weak acids. The hydroxyl proton is susceptible to partial ionization in neutral mobile phases. If it partially deprotonates, you generate two species (phenolate and phenol) traveling at different velocities, causing severe peak tailing and overlapping peaks[5]. By acidifying the aqueous mobile phase with 0.1% acetic acid (pH < 3), we force the equilibrium entirely toward the protonated state, ensuring a sharp, Gaussian peak essential for accurate integration. Detection is set at 280 nm, the optimal wavelength for aromatic phenolic rings[6].
Step-by-Step Protocol
-
Gravimetric Standard Preparation:
-
CRM Workflow: Gravimetrically weigh exactly 10.00 mg of 2,3,6-Trimethoxyphenol CRM. Mathematically adjust the final concentration based on the exact certified purity (e.g., 99.5%) listed on the Certificate of Analysis.
-
RGS Workflow: Weigh 10.00 mg of RGS (assuming 100% nominal purity, as exact purity is unknown).
-
Dissolve both in HPLC-grade methanol in a 10 mL volumetric flask to yield 1.0 mg/mL stock solutions.
-
-
Calibration Curve Generation:
-
Dilute the stock solutions with the mobile phase to create a 5-point calibration curve: 10, 25, 50, 75, and 100 µg/mL.
-
-
Chromatographic Separation (HPLC-UV):
-
Column: C18 Reversed-Phase (150 mm × 4.6 mm, 5 µm). Rationale: The methoxy groups provide moderate hydrophobicity, making C18 optimal for van der Waals retention.
-
Mobile Phase: Gradient elution. Solvent A: 0.1% Acetic Acid in Water; Solvent B: Methanol.
-
Gradient: 0-5 min (10% B), 5-20 min (ramp to 80% B), 20-25 min (hold 80% B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV Diode Array Detector (DAD) at 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition:
-
Integrate the peak area for 2,3,6-Trimethoxyphenol. Calculate recovery and Relative Standard Deviation (RSD).
-
Comparative Experimental Data
To demonstrate the analytical divergence, both standards were used to quantify a known 50 µg/mL spiked matrix sample. The data is summarized in the tables below.
Table 1: Method Validation Parameters (Linearity, LOD, LOQ)
| Parameter | CRM (ISO 17034) | RGS (Non-Certified) |
| Linearity Range | 10 - 100 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient ( | 0.9998 | 0.9945 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.42 µg/mL |
| Limit of Quantification (LOQ) | 0.45 µg/mL | 1.25 µg/mL |
Table 2: Accuracy and Precision (Spike Recovery at 50 µg/mL, n=6)
| Standard Type | Mean Recovered Conc. | Recovery (%) | RSD (%) |
| CRM Workflow | 49.85 µg/mL | 99.7% | 0.8% |
| RGS Workflow | 46.12 µg/mL | 92.2% | 4.5% |
Data Discussion
The RGS data exhibits a systematic negative bias (92.2% recovery) and higher variance (4.5% RSD). This is not an extraction loss; it is a calibration error. Because the RGS contained unquantified moisture and impurities, the "100 µg/mL" standard actually contained less active 2,3,6-Trimethoxyphenol. Consequently, the sample concentration was underestimated. The CRM, with its exact purity factored into the gravimetric preparation, yielded a true 99.7% recovery, proving the protocol is metrologically sound and self-validating.
References
-
Title: HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks[5] Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Matrix Certified Reference Materials[4] Source: MDPI Encyclopedia URL: [Link]
Sources
assessing the stability of 2,3,6-Trimethoxyphenol under different storage conditions
Executive Summary
2,3,6-Trimethoxyphenol (2,3,6-TMP) is a highly electron-rich phenolic intermediate utilized in the synthesis of bioactive quinones and pharmaceutical precursors (e.g., Coenzyme Q10 analogs). Unlike its structural isomer 3,4,5-Trimethoxyphenol , 2,3,6-TMP possesses an unsubstituted para-position (C4) relative to the hydroxyl group. This structural feature creates a high susceptibility to oxidative degradation, rapidly forming 2,3,5-trimethoxy-p-benzoquinone upon exposure to air or light.
This guide provides a comparative stability analysis, establishing that 2,3,6-TMP requires rigorous exclusion of oxygen and light (Argon/4°C), whereas its isomers and alternatives exhibit greater environmental tolerance.
Chemical Context & Degradation Mechanism[1]
To understand the storage requirements, one must understand the failure mode. The instability of 2,3,6-TMP is not random; it is driven by the specific arrangement of its methoxy substituents.
The "Para-Position" Vulnerability
Phenols degrade primarily through oxidation to quinones. This process requires the removal of an electron and a proton to form a phenoxyl radical, followed by attack at the para or ortho positions.
-
2,3,6-TMP: The C4 position (para) is occupied by a Hydrogen atom. The methoxy groups at C2, C3, and C6 donate electron density into the ring, significantly lowering the oxidation potential. This makes the C4 position highly reactive toward oxygen, facilitating the conversion to the para-quinone.
-
3,4,5-TMP (Comparator): The C4 position is "blocked" by a methoxy group. Direct oxidation to a quinone requires a more complex demethylation step, rendering this isomer significantly more stable under ambient conditions.
Visualization: Oxidative Degradation Pathway
The following diagram illustrates the mechanistic pathway from the phenol to the quinone degradant.
Figure 1: The oxidative degradation pathway of 2,3,6-TMP. Note the color shift from colorless to red/brown, which serves as a visual stability indicator.
Comparative Stability Analysis
The following data compares 2,3,6-TMP against its isomer (3,4,5-TMP) and a standard reference (Hydroquinone).
Table 1: Comparative Stability Profile (24-Hour Stress Test)
| Compound | Structure Note | Ambient Air (25°C) | Light Exposure (UV) | Solution Stability (MeOH) | Primary Degradant |
| 2,3,6-TMP | Para-H (Unsubstituted) | Unstable (<90% Recovery) | High Sensitivity (Rapid browning) | Poor (Degrades in <4h) | 2,3,5-Trimethoxy-p-benzoquinone |
| 3,4,5-TMP | Para-OMe (Blocked) | Stable (>98% Recovery) | Moderate Stability | Good (>24h stable) | Demethylated quinones (Slow) |
| Hydroquinone | Para-OH | Moderate (Slow browning) | Light Sensitive | Moderate | 1,4-Benzoquinone |
Key Insight: 2,3,6-TMP is the least stable of the three due to the synergistic electron-donating effects of three methoxy groups activating the open para position.
Experimental Protocol: Self-Validating Stability Assay
To verify the quality of your 2,3,6-TMP stock, use this HPLC protocol. This system is "self-validating" because the degradation product (Quinone) absorbs at a distinct wavelength (360-400 nm) compared to the parent phenol (280 nm), allowing simultaneous monitoring of purity and degradation.
A. HPLC Methodology
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
Channel 1: 280 nm (Quantification of 2,3,6-TMP).
-
Channel 2: 380 nm (Detection of Quinone degradant).
-
B. Sample Preparation (Critical Steps)
-
Solvent: Use degassed Methanol or Acetonitrile.
-
Speed: Prepare samples immediately before injection. Do not store in autosampler for >4 hours without cooling (4°C).
-
Concentration: 0.5 mg/mL.
C. Workflow Visualization
Figure 2: Quality Control Workflow. The visual check is the first line of defense; color change indicates significant oxidation.
Storage Recommendations
Based on the oxidative instability, the following storage hierarchy is recommended.
| Tier | Conditions | Expected Shelf Life | Application |
| Gold Standard | Argon Flush + Sealed Vial + -20°C | > 2 Years | Long-term reference standards |
| Operational | Nitrogen Flush + Desiccator + 4°C | 6 - 12 Months | Active synthesis precursors |
| High Risk | Ambient Air + Room Temp | < 1 Week | NOT RECOMMENDED |
Handling Best Practice: Always allow the refrigerated container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which accelerates hydrolysis and oxidation.
References
comparison of the spectroscopic data of synthetic vs. natural 2,3,6-Trimethoxyphenol
An objective, data-driven comparison of the spectroscopic properties of synthetic versus natural 2,3,6-trimethoxyphenol—and its critical derivatives—requires a deep dive into both biosynthetic isolation and chemical synthesis. As a Senior Application Scientist, I approach this comparison not just as a matching exercise, but as a rigorous validation of chemical identity.
While the base 2,3,6-trimethoxyphenol scaffold (CAS 90539-42-7) was first synthesized from pyrogallol 1-methyl ether in early flavonoid research[1], its 4-methyl derivative (2,3,6-trimethoxy-4-methylphenol) serves as the modern benchmark for this comparison. This specific derivative is both a natural bioactive isolated from the medicinal fungus Antrodia camphorata[2] and a critical synthetic intermediate for APE1/Ref-1 inhibitors like the oncology drug candidate E3330[3].
Below is a comprehensive guide comparing the performance, spectroscopic data, and experimental workflows of the natural versus synthetic scaffolds.
Mechanistic Origins & Workflow Comparison
The chemical equivalence of a molecule does not negate the vastly different impurity profiles generated by its origin. Understanding these pathways is critical for downstream purification and spectroscopic validation.
-
Natural Biosynthesis: In Antrodia camphorata, the highly oxygenated phenylmethanoid scaffold is generated via fungal secondary metabolism (likely a hybrid polyketide/shikimate pathway). The crude extract is heavily contaminated with co-eluting fungal sterols (e.g., dankasterones) and structurally similar dihydrostilbenes[2].
-
Chemical Synthesis: The synthetic route relies on the tribromination of a phenol/cresol precursor, followed by a Cu(I)-mediated Ullmann-type methanolysis[3]. The primary challenge here is incomplete methoxide substitution and competing hydrodehalogenation, which yields 2,5-dimethoxy and 2,6-dimethoxy byproducts[4].
Fig 1: Workflow comparing the natural isolation and chemical synthesis of 2,3,6-trimethoxyphenol.
Spectroscopic Data Comparison
To establish absolute structural equivalence, we rely on a self-validating system of orthogonal analytical techniques. The table below summarizes the quantitative spectroscopic data for the 2,3,6-trimethoxy-4-methylphenol derivative, comparing the natural isolate[5] against the synthetic standard[6].
| Spectroscopic Method | Natural Isolate (from A. camphorata) | Synthetic Standard (Ullmann Methanolysis) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 2.16 (3H, s, Ar-CH₃)δ 3.79 (3H, s, OMe)δ 3.80 (3H, s, OMe)δ 3.91 (3H, s, OMe)δ 5.45 (1H, br s, OH)δ 6.38 (1H, s, Ar-H) | δ 2.16 (3H, s, Ar-CH₃)δ 3.79 (3H, s, OMe)δ 3.80 (3H, s, OMe)δ 3.91 (3H, s, OMe)δ 5.45 (1H, br s, OH)δ 6.38 (1H, s, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 15.8 (Ar-CH₃), 56.4, 60.7, 61.0 (OMe), 107.2 (C-5), 125.2 (C-4), 137.3 (C-1), 140.4 (C-2), 143.2 (C-6), 145.2 (C-3) | Matches natural isolate within instrument variance (±0.1 ppm). |
| IR (KBr, νmax cm⁻¹) | 3410 (O-H), 2956 (C-H), 1610, 1503 (Ar C=C), 1125, 1076 (C-O) | 3412 (O-H), 2955 (C-H), 1610, 1505 (Ar C=C), 1125, 1075 (C-O) |
| HR-ESI-MS (m/z) | 199.0965 [M+H]⁺ (calcd for C₁₀H₁₅O₄, 199.0970) | 199.0968 [M+H]⁺ |
Causality in Spectral Variances (Impurity Profiling)
While the purified spectra are identical, the crude NMR spectra diverge significantly.
-
Synthetic Crude: You will frequently observe extraneous methoxyl singlets around δ 3.85 and altered aromatic integration in the synthetic crude. This is caused by the 2,5-dimethoxy-4-methylphenol byproduct (forming at 5-10% yield)[4]. This occurs because the sterically hindered bromine at the 6-position resists methoxide substitution, leading to trace hydrodehalogenation.
-
Natural Crude: The natural crude ¹H NMR will show massive aliphatic integration (δ 0.8 - 2.0) due to co-extracted ergostane-type sterols[2].
Experimental Methodologies
The following protocols detail the optimal methods for obtaining the pure scaffold, incorporating specific choices driven by chemical causality.
Protocol A: Natural Isolation from Antrodia camphorata
-
Extraction: Lyophilize solid-state cultured A. camphorata mycelium and extract exhaustively with methanol (MeOH) at 25 °C. Causality: MeOH ensures total extraction of both the highly polar polyphenols and the moderately polar sterols.
-
Partitioning: Concentrate the extract in vacuo and partition between ethyl acetate (EtOAc) and H₂O. Retain the EtOAc fraction.
-
Primary Chromatography: Load the EtOAc fraction onto a silica gel gravity column. Elute with a step gradient of n-hexane/EtOAc (from 10:0 to 0:10).
-
Orthogonal Purification: Pool fractions exhibiting UV activity at 254 nm and subject them to normal-phase HPLC (eluting with n-hexane/EtOAc 7:3). Causality: Normal-phase HPLC is prioritized over reversed-phase C18 because the highly methylated, non-polar nature of the 2,3,6-trimethoxyphenol scaffold exhibits superior resolution from fungal sterols on silica[5].
Protocol B: Chemical Synthesis via Cu(I)-Mediated Ullmann Methanolysis
-
Tribromination: Dissolve the starting phenol/cresol in CH₂Cl₂ and treat with Br₂ (3.1 eq) at room temperature for 3 hours to yield the 2,3,6-tribromo intermediate.
-
Ullmann Coupling: In a flame-dried flask, combine the tribrominated intermediate with Sodium Methoxide (NaOMe) and Copper(I) Iodide (CuI).
-
Solvent Selection & Reflux: Suspend the mixture in a solvent system of Dimethoxyethane (DME) and Dimethyl Carbonate (DMC). Reflux for 20 hours. Causality: Using DME/DMC instead of pure methanol is critical. It elevates the reflux temperature, providing the thermodynamic driving force required to overcome the steric hindrance of the third bromine atom, thereby minimizing the 2,5-dimethoxy byproduct[3].
-
Quenching & Purification: Quench the reaction with H₂O, acidify, and extract with EtOAc. Purify via flash chromatography to isolate the target compound.
Quality Control & Self-Validating Systems
To ensure trustworthiness in your structural assignments, your analytical workflow must be self-validating. 1D NMR alone is insufficient to differentiate the 2,3,6-trimethoxy scaffold from its 2,4,6- or 2,5,6- isomers.
You must employ 2D NMR (HMBC and NOESY) . In the correct 2,3,6-trimethoxy scaffold, the NOESY spectrum will show a critical mutual-correlated cross-peak between the isolated aromatic proton (H-5) and the adjacent methoxyl group (OMe-6)[5]. If this NOE correlation is absent, your Ullmann coupling has likely yielded a reduction byproduct, and the synthetic standard cannot be used to validate the natural isolate.
References
1.[1] King, F. E., King, T. J., & Stokes, P. J. "The Chemistry of Extractives from Hardwoods. Part XX. Distemonanthin, a New Type of Flavonoid Pigment from Distemonanthus benthamianus." Journal of the Chemical Society (Resumed), RSC Publishing, 1954. URL:[Link] 2.[2],[5] Lee, T.-H., et al. "New and Cytotoxic Components from Antrodia camphorata." Molecules, vol. 19, no. 12, MDPI / PMC, 2014, pp. 21378-21385. URL:[Link] 3.[4],[3],[6] Luo, M., et al. "Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1)." Bioorganic & Medicinal Chemistry, vol. 16, no. 17, PMC, 2008. URL:[Link]
Sources
- 1. The chemistry of extractives from hardwoods. Part XX. Distemonanthin, a new type of flavone pigment from Distemonanthus benthamianus - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. New and Cytotoxic Components from Antrodia camphorata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 5. New and Cytotoxic Components from Antrodia camphorata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the performance of different HPLC columns for 2,3,6-Trimethoxyphenol analysis
An Expert's Guide to Selecting the Optimal HPLC Column for the Analysis of 2,3,6-Trimethoxyphenol
In the realm of pharmaceutical analysis and chemical research, the accurate quantification of compounds is paramount. This guide provides a comprehensive evaluation of different High-Performance Liquid Chromatography (HPLC) columns for the analysis of 2,3,6-Trimethoxyphenol, a key intermediate and potential impurity in various synthetic pathways. As a Senior Application Scientist, my objective is to equip you with the technical insights and practical data necessary to select the most appropriate column for your analytical needs, ensuring both efficiency and accuracy in your results.
The Analytical Challenge: 2,3,6-Trimethoxyphenol
2,3,6-Trimethoxyphenol, with its polar phenolic hydroxyl group and three methoxy groups, presents a unique set of characteristics that influence its retention and peak shape in reversed-phase HPLC. The selection of an appropriate stationary phase is critical to achieving optimal separation, particularly when dealing with complex matrices or the presence of structurally similar impurities. This guide will explore the performance of three distinct reversed-phase HPLC columns: a traditional C18, a Phenyl-Hexyl, and a Polar-Embedded column.
Understanding the Separation Mechanism: The Role of the Stationary Phase
The choice of an HPLC column is the cornerstone of method development. In reversed-phase HPLC, the separation is primarily driven by the hydrophobic interactions between the analyte and the stationary phase. However, secondary interactions can significantly impact selectivity and peak shape.
-
C18 (Octadecyl) Columns: These are the most widely used columns in reversed-phase HPLC, offering a high degree of hydrophobicity. The retention of 2,3,6-Trimethoxyphenol on a C18 column is primarily governed by the partitioning of the molecule between the polar mobile phase and the nonpolar stationary phase.
-
Phenyl-Hexyl Columns: These columns provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chains, the phenyl groups can engage in π-π interactions with the aromatic ring of the analyte. This can lead to unique selectivity for aromatic compounds compared to traditional C18 columns.
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., amide or carbamate) embedded within the alkyl chain. This feature alters the selectivity and can reduce the interaction of polar analytes with residual silanols on the silica surface, often resulting in improved peak symmetry for phenolic compounds.
Experimental Design: A Comparative Study
To provide a robust comparison, a standardized analytical method was employed across all three columns. The primary objective was to assess key chromatographic performance parameters: retention, resolution, peak symmetry, and efficiency.
Experimental Workflow
validation of the synthesis of a 2,3,6-Trimethoxyphenol derivative
Validation and Comparative Analysis of Synthetic Routes to 2,3,6-Trimethoxyphenol Derivatives
Executive Summary
The synthesis of highly oxygenated aromatic rings, specifically 2,3,6-trimethoxyphenol derivatives like 4-methyl-2,3,6-trimethoxyphenol, represents a critical bottleneck in modern medicinal chemistry. This specific derivative is an essential precursor for the synthesis of Coenzyme Q0 (a vital electron transport intermediate)[1] and targeted therapeutics such as E3330, a potent inhibitor of the Ape1/Ref-1 redox function[2].
Historically, process chemists have relied on the Ullmann-type methanolysis of tribrominated precursors to generate this scaffold. However, the stringent purity requirements of drug development demand scalable, self-validating synthetic systems that eliminate difficult-to-separate byproducts. This guide objectively compares the traditional Ullmann methodology against an advanced Baeyer-Villiger oxidation route, providing mechanistic insights, experimental protocols, and quantitative validation data to guide researchers in selecting the optimal synthetic pathway.
Mechanistic Causality & Route Design
Route A: The Flaw in the Traditional Ullmann Approach
The conventional synthesis begins with the rapid tribromination of p-cresol, followed by a Cu(I)-mediated Ullmann methanolysis using sodium methoxide[3]. While conceptually straightforward, this route suffers from a fatal mechanistic flaw during scale-up. The highly electron-rich nature of the intermediate phenoxide promotes competitive hydrodehalogenation. Instead of clean methoxy substitution, the copper catalyst facilitates the reduction of the bromo substituents, yielding 2,6-dimethoxy-4-methylphenol (10–15%) and 2,5-dimethoxy-4-methylphenol (5–10%)[3]. Because these byproducts share nearly identical polarity and structural characteristics with the target molecule, chromatographic separation is exceptionally tedious, rendering the protocol unsuitable for high-purity pharmaceutical manufacturing.
Route B: The Baeyer-Villiger Oxidation Strategy
To circumvent the generation of reduction byproducts, an alternative metal-free route was developed utilizing the Baeyer-Villiger oxidation of a trimethoxybenzaldehyde derivative[2]. This method relies on a fundamental principle of migratory aptitude. Normally, in the Baeyer-Villiger oxidation of aldehydes, the hydride migrates to yield a carboxylic acid. However, the highly electron-rich nature of the trimethoxyphenyl group artificially inflates its migratory aptitude above that of the aldehydic hydrogen. When treated with a peroxy acid, the Criegee intermediate undergoes rapid, regioselective migration to form an aryl formate. Subsequent in situ basic hydrolysis cleaves the formate ester, cleanly yielding the target trimethoxyphenol[2].
This system is inherently self-validating : the complete absence of halogens in the starting material mathematically eliminates the possibility of hydrodehalogenation byproducts, ensuring a crude product of exceptional purity.
Visualization of Synthetic Workflows
Comparative workflow of Ullmann methanolysis vs. Baeyer-Villiger oxidation for trimethoxyphenols.
Experimental Protocols
Protocol A: Cu(I)-Mediated Ullmann Methanolysis (Traditional Route)
Objective: Synthesis of 4-methyl-2,3,6-trimethoxyphenol via halogen substitution.
-
Tribromination: Dissolve 4-methylphenol in anhydrous CH₂Cl₂. Add Br₂ dropwise at 25 °C. Causality: The strongly electron-donating hydroxyl and methyl groups direct electrophilic aromatic substitution exclusively to the 2, 3, and 6 positions. Stir for 3 hours. Recrystallize from hexane to isolate 4-methyl-2,3,6-tribromophenol[3].
-
Methanolysis: In a flame-dried flask, combine the tribromophenol, CuI (catalyst), and NaOMe (nucleophile/base) in dimethoxyethane (DME). Reflux for 20 hours under an inert atmosphere.
-
Quench & Isolation: Cool the reaction, quench with water to destroy excess methoxide, and extract with EtOAc.
-
Validation Checkpoint: GC-MS or ¹H-NMR will reveal a mixture containing the target compound alongside 2,6-dimethoxy-4-methylphenol and 2,5-dimethoxy-4-methylphenol[3]. The integration of unexpected aromatic protons in the 6.5–6.8 ppm region confirms the mechanistic failure of the copper-mediated step, necessitating rigorous silica gel chromatography.
Protocol B: Baeyer-Villiger Oxidation & Hydrolysis (Advanced Route)
Objective: Metal-free, high-purity synthesis of the trimethoxyphenol derivative.
-
Oxidation: Dissolve the trimethoxybenzaldehyde derivative in CH₂Cl₂ and cool to 0 °C. Slowly add mCPBA (meta-chloroperoxybenzoic acid). Causality: Cooling prevents the thermal decomposition of the peracid. The electron-rich aryl group migrates to the peroxide oxygen, cleaving the O-O bond to form an aryl formate[2].
-
Kinetic Tracking (Self-Validation): Monitor the reaction via ¹H-NMR. The disappearance of the aldehyde proton (~10.4 ppm) and the emergence of the formate singlet (~8.2 ppm) serves as a built-in kinetic checkpoint, ensuring complete conversion before progressing to hydrolysis.
-
In Situ Hydrolysis: Remove the solvent under reduced pressure. Redissolve the crude aryl formate in methanol and add 1M NaOH. Stir for 1 hour at room temperature. Causality: The base rapidly and quantitatively cleaves the formate ester to yield the target phenol and sodium formate.
-
Workup: Acidify with 1M HCl to protonate the phenol, extract with EtOAc, and wash with saturated NaHCO₃. Causality: The bicarbonate wash selectively deprotonates and removes m-chlorobenzoic acid (the mCPBA byproduct) into the aqueous layer. Dry over Na₂SO₄ and concentrate to yield the pure trimethoxyphenol.
Quantitative Comparison
The following table summarizes the performance metrics of both synthetic routes, highlighting why Route B is the preferred choice for drug development professionals requiring high-fidelity intermediates.
| Metric | Route A: Ullmann Methanolysis | Route B: Baeyer-Villiger Oxidation |
| Overall Yield | 40–65% (post-chromatography) | > 85% (post-extraction) |
| Crude Purity | 75–85% | > 95% |
| Primary Byproducts | 2,6-dimethoxy- & 2,5-dimethoxy-4-methylphenol | m-Chlorobenzoic acid (easily removed via aqueous wash) |
| Purification Requirement | Tedious silica gel chromatography | Simple acid/base liquid-liquid extraction |
| Scalability & Safety | Poor (requires heavy metals, generates toxic bromide waste) | Excellent (metal-free, highly reproducible) |
References[2] Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) | Source: nih.gov | Link[3] WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof | Source: google.com | Link[1] 2,3-Dimethoxy-5-methyl-p-benzoquinone (CAS 605-94-7) | Source: caymanchem.com | Link
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2009042544A1 - Quinone derivatives, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
Safety Operating Guide
2,3,6-Trimethoxyphenol proper disposal procedures
Comprehensive Safety and Disposal Protocol for 2,3,6-Trimethoxyphenol
Introduction & Context
2,3,6-Trimethoxyphenol (CAS 90539-42-7) is a highly functionalized phenol derivative frequently utilized as a critical intermediate in the synthesis of quinone-based therapeutics, such as[1]. While the methoxy substitutions alter its steric and electronic profile compared to unsubstituted phenol, it retains the core hazards of the phenolic moiety. Proper handling and disposal require strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines to prevent severe dermal burns, systemic toxicity, and environmental contamination[2].
Physicochemical & Hazard Profile
Understanding the physical properties of 2,3,6-Trimethoxyphenol is essential for predicting its behavior during waste accumulation and determining compatible storage solutions.
| Property / Hazard | Description / Data |
| Chemical Classification | Substituted Phenol / Corrosive / Toxic |
| Primary Exposure Routes | Dermal absorption, inhalation of aerosols, ingestion |
| Target Organs | Central Nervous System (CNS), Liver, Kidneys[3] |
| Incompatibilities | Strong oxidizers (nitric acid, bromine), strong bases, chemically active metals (aluminum, magnesium, zinc)[4],[5] |
| Storage Requirements | Cool, dry, well-ventilated area; secondary containment below eye level[5] |
Operational Safety & Engineering Controls
Expertise & Experience: The Causality of Safety Protocols
-
Glove Selection & Solvent Permeability: If handling 2,3,6-Trimethoxyphenol in conjunction with chloroform (common in extractions), standard nitrile gloves are inherently insufficient. Chloroform rapidly degrades nitrile, acting as a carrier solvent that drags the lipophilic phenol directly into the skin. In such workflows, are mandatory to maintain an impermeable barrier[5].
-
First Aid Causality (The PEG 300/400 Protocol): Phenol derivatives are highly lipophilic and rapidly penetrate the dermal layer. Because they act as local anesthetics, severe burns can initially occur painlessly[4]. If dermal exposure occurs, immediately swab the area with[2]. Causality: PEG acts as a macroscopic lipophilic sink. It draws the phenol out of the tissue via a concentration gradient much more effectively than water, which can inadvertently spread the chemical over a larger surface area and exacerbate the burn[4].
-
Aerosol Mitigation (Self-Validating Checkpoint): Use sealed safety cups when centrifuging solutions containing this compound. Validation step: Always wait at least 10 minutes before opening the centrifuge. This mandatory pause allows any generated aerosols to settle, definitively preventing inhalation exposure upon opening the chamber[6].
Step-by-Step Disposal Procedures
Trustworthiness: Self-Validating Waste Management
Protocol A: Liquid Waste Segregation & Disposal
-
Segregation: Ensure the waste stream contains no strong oxidizers or reactive metals. Mixing phenol waste with incompatible chemicals can lead to rapid exothermic reactions[5].
-
Containment: Collect liquid waste in sealable glass or heavy-duty High-Density Polyethylene (HDPE) containers. Causality: Do not use standard thin-walled plastics, as phenol derivatives can attack and degrade them over time[5].
-
Secondary Containment: Place the primary waste container inside a secondary non-reactive acid/solvent bottle carrier to prevent catastrophic failure in the event of a leak[5].
-
Labeling & Storage: Affix a completed RCRA Hazardous Waste label immediately upon adding the first drop of waste. Store the container closed when not actively being filled, and keep it below eye level[2].
Protocol B: Solid Contaminated Waste (Consumables)
-
Collection: Pipette tips, Eppendorf tubes, and gloves contaminated with 2,3,6-Trimethoxyphenol must NOT be commingled with biological waste or regular trash. Commingling creates mixed waste that is exceptionally difficult to process[2].
-
Containment: Collect these items in a[6].
-
Disposal: Once the container reaches 90% capacity, seal it completely, apply the hazardous waste label, and request an EHS pickup[6].
Protocol C: Spill Cleanup (<50 mL)
-
Isolation: Evacuate unnecessary personnel and remove all ignition sources[3].
-
Absorption: Cover the spill with a non-combustible absorbent material (e.g., vermiculite or specialized chemical absorbent pads). Causality: Do not use paper towels for highly concentrated solutions, as phenol is a combustible acid and can ignite under specific conditions[3].
-
Collection: Sweep the absorbed material into a sealable container or double plastic bags using non-sparking tools[3].
-
Sanitization: Wash the affected surface with a mild detergent solution, collecting the wash water as hazardous waste.
Mandatory Visualization
Workflow for 2,3,6-Trimethoxyphenol waste segregation, spill response, and RCRA-compliant disposal.
References
-
Title: Phenol, Chloroform, or TRIzol™ Waste Disposal Source: University of Tennessee Health Science Center (UTHSC) URL: [Link]
-
Title: Phenol Standard Operating Procedure Source: Yale Environmental Health & Safety URL: [Link]
-
Title: SAFE USE OF PHENOL Source: University of California, Riverside (UCR) URL: [Link]
-
Title: Phenol (concentrated) Source: University of Auckland URL: [Link]
-
Title: Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) Source: PubMed Central (PMC), National Institutes of Health URL: [Link]
Sources
- 1. Design and Synthesis of Novel Quinone Inhibitors Targeted to the Redox Function of Apurinic/Apyrimidinic Endonuclease 1/Redox Enhancing Factor-1 (Ape1/Ref-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. auckland.ac.nz [auckland.ac.nz]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
Personal Protective Equipment & Handling Guide: 2,3,6-Trimethoxyphenol
Executive Safety Summary
Compound: 2,3,6-Trimethoxyphenol CAS: 2432-02-2 Physical State: Solid (Crystalline Powder) Primary Hazard Class: Severe Irritant / Potential Corrosive (Phenolic Derivative)
As a Senior Application Scientist, I must emphasize that while specific GHS data for this isomer is less ubiquitous than its analog 2,3,6-Trimethylphenol, the structural presence of the phenolic hydroxyl group combined with the electron-donating methoxy groups necessitates a Level 2 Biosafety / Chemical Hazard approach. We treat this compound not merely as an irritant but with the precautions reserved for corrosive phenols to prevent chemical burns and systemic absorption.
Risk Assessment & Hazard Identification
The safety profile of 2,3,6-Trimethoxyphenol is governed by its lipophilic nature and phenolic reactivity.
| Hazard Category | Classification (Inferred/Analog) | Mechanism of Action |
| Skin Corrosion/Irritation | Category 1B / 2 | Phenols denature proteins and can cause chemical burns. Methoxy groups may modulate acidity, but skin absorption remains a critical risk. |
| Serious Eye Damage | Category 1 | Crystalline dusts are highly damaging to corneal tissue; phenolic compounds can cause permanent opacity. |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1] Systemic toxicity may occur upon ingestion or significant dermal absorption. |
| STOT - Single Exposure | Category 3 | Respiratory tract irritation from dust inhalation. |
Expert Insight: Do not rely solely on "Irritant" labels. Phenolic compounds often possess anesthetic properties, meaning a researcher may not feel a burn until tissue damage has already occurred. Treat all direct contact as a potential chemical burn.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a self-validating barrier system. If one layer fails, the next protects the user.
| PPE Component | Specification | Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, >5 mil) or Neoprene | Phenols can permeate thin latex rapidly. Nitrile offers superior resistance to organic solids. Double gloving allows the outer glove to be discarded immediately upon contamination without exposing skin. |
| Eye/Face Protection | Chemical Splash Goggles (Indirect Venting)Optional: Face Shield (8-inch) | Safety glasses are insufficient for handling phenolic powders due to the risk of airborne dust entering from the side. Goggles provide a sealed environment. |
| Respiratory Protection | N95 / P100 (if outside hood)Fume Hood (Primary) | Inhalation of phenolic dust causes severe respiratory distress. All weighing and transfer must occur inside a certified chemical fume hood. |
| Body Protection | Lab Coat (Cotton/Polyester blend or Tyvek)Closed-toe shoes | Prevents skin contact. Tyvek sleeves are recommended for scale-up operations (>10g) to bridge the gap between glove and coat. |
PPE Decision Logic
The following logic gate ensures you select the correct equipment based on the operation scale.
Figure 1: PPE Selection Logic based on operational scale.
Operational Handling Protocol
A. Weighing & Transfer
Objective: Minimize dust generation and static discharge.
-
Engineering Control: Activate Fume Hood (Face velocity: 80–100 fpm).
-
Static Management: Use an antistatic gun or bar if available. Phenolic powders can be static-prone, leading to "jumping" particles.
-
Transfer: Use a disposable spatula. Do not use metal spatulas if there is any risk of scratching glass surfaces, which creates stress points for glassware failure.
-
Containment: Weigh into a tared vial with a screw cap, not onto open weighing paper, to prevent spill risks during transport.
B. Solubilization & Synthesis
Objective: Safe dissolution without exothermic runaway.
-
Solvent Choice: 2,3,6-Trimethoxyphenol is soluble in organic solvents (Ethanol, DMSO, DCM).
-
Addition: Add the solid to the solvent, not vice-versa, to control the rate of dissolution.
-
Reaction Monitoring: If using as a nucleophile in synthesis, ensure the reaction vessel is vented (e.g., via an inert gas line) to prevent pressure buildup if heat is generated.
C. Spill Management (Self-Validating Loop)
If a spill occurs, follow the "C-A-N" Protocol :
-
C ontain: Cover the spill immediately with a spill pad or sand.
-
A bsorb: Use a dedicated organic spill kit (e.g., vermiculite or clay). Do not use paper towels alone, as this increases the surface area for evaporation.
-
N eutralize/Clean: Wipe the area with a soap/water solution after bulk removal. Verify decontamination with a UV light (phenols often fluoresce) or by checking for residual odor.
Disposal & Waste Management
Proper disposal is not just compliance; it is environmental stewardship.
| Waste Stream | Disposal Method | Notes |
| Solid Waste | Incineration (Hazardous) | Label as "Solid Organic Waste - Phenolic". Do not place in general trash. |
| Liquid Waste | Halogenated/Non-Halogenated Organic | Segregate based on the solvent used. Label clearly with "Contains 2,3,6-Trimethoxyphenol". |
| Contaminated Sharps | Sharps Container | Needles/syringes used with the compound must be incinerated. |
| Gloves/Wipes | Solid Hazardous Waste | Double-bag contaminated PPE before placing in the waste drum. |
Scientific Workflow Visualization
The following diagram illustrates the safe handling lifecycle, ensuring no step is overlooked.
Figure 2: End-to-End Safe Handling Workflow for 2,3,6-Trimethoxyphenol.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17016, 2,3,6-Trimethylphenol. (Used as a structural safety analog for corrosive potential). Retrieved from [Link][2]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: 4-Methoxyphenol. (General handling for methoxyphenols). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
